molecular formula C7H3ClF3IO2 B13922117 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol

5-Chloro-2-iodo-4-(trifluoromethoxy)phenol

Cat. No.: B13922117
M. Wt: 338.45 g/mol
InChI Key: HBZSQKQIQUHLMV-UHFFFAOYSA-N
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Description

5-Chloro-2-iodo-4-(trifluoromethoxy)phenol is a halogen-substituted phenol compound of high interest in chemical research and development. Its molecular formula is C7H3ClF3IO2, with a molecular weight of 322.45 g/mol . The structure incorporates multiple halogens—chloro and iodo groups—along with a trifluoromethoxy group, making it a versatile and valuable building block in synthetic organic chemistry. This compound is primarily used in research applications, such as serving as a key intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical discovery . The presence of the iodine atom makes it particularly useful in metal-catalyzed cross-coupling reactions, including Suzuki and Sonogashira reactions, enabling the construction of biaryl systems. The phenol functional group also offers a site for further derivatization through alkylation or acylation. Researchers value this compound for exploring structure-activity relationships in drug candidate optimization, where the trifluoromethoxy group is often employed to influence a molecule's metabolic stability, lipophilicity, and binding affinity. The product is supplied with a minimum purity of 95% . As with all chemicals of this nature, safe handling procedures must be followed. Potential hazards include causing skin irritation (H315), serious eye irritation (H319), and potentially causing respiratory irritation (H335) . Researchers are advised to use appropriate personal protective equipment and refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3ClF3IO2

Molecular Weight

338.45 g/mol

IUPAC Name

5-chloro-2-iodo-4-(trifluoromethoxy)phenol

InChI

InChI=1S/C7H3ClF3IO2/c8-3-1-5(13)4(12)2-6(3)14-7(9,10)11/h1-2,13H

InChI Key

HBZSQKQIQUHLMV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)OC(F)(F)F)I)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the chemical identity, proposed synthesis, predicted physicochemical and spectroscopic properties, potential applications, and safety considerations for 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol. As this compound is not readily found in commercial databases, it is treated herein as a novel chemical entity. The information presented is based on established principles of organic chemistry and data from structurally analogous compounds, offering a predictive yet robust framework for researchers interested in its synthesis and evaluation. The unique substitution pattern of this phenol, featuring a trifluoromethoxy group and two different halogens, suggests its potential as a valuable building block in medicinal chemistry and materials science.

Chemical Identity and Physicochemical Properties

As of the date of this publication, a specific CAS number for 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol has not been identified in major chemical databases, suggesting its status as a novel or not widely available compound. Its chemical structure and key identifiers are presented below.

Identifier Value
IUPAC Name 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol
Molecular Formula C₇H₃ClF₃IO₂
Molecular Weight 354.45 g/mol
Canonical SMILES C1=C(C(=C(C=C1Cl)I)O)OC(F)(F)F
InChI Key (Predicted)

Predicted Physicochemical Properties:

The properties of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol have been predicted based on the known properties of its parent molecule, 4-(trifluoromethoxy)phenol, and the influence of chloro and iodo substituents.

Property Predicted Value Justification
Physical State SolidHalogenation and increased molecular weight generally lead to a solid state at room temperature.
Melting Point > 30 °CThe presence of halogens will increase the melting point compared to 4-(trifluoromethoxy)phenol (18-19 °C).[1]
Boiling Point > 200 °C at 760 mmHgSignificantly higher than 4-(trifluoromethoxy)phenol (92 °C at 25 mmHg) due to increased molecular weight and stronger intermolecular forces.[2][3]
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., DCM, EtOAc, THF)The trifluoromethoxy group increases lipophilicity, and the overall structure is largely nonpolar.[4]
pKa 6-7The electron-withdrawing trifluoromethoxy, chloro, and iodo groups will increase the acidity of the phenolic proton compared to phenol (pKa ~10).

Proposed Synthesis Workflow

A plausible synthetic route to 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol involves a two-step electrophilic aromatic substitution starting from the commercially available 4-(trifluoromethoxy)phenol. The hydroxyl group is a strong activating group, directing ortho and para. Since the para position is blocked by the trifluoromethoxy group, substitution will occur at the ortho positions. The directing effects of the substituents will play a crucial role in the regioselectivity of the halogenation steps.

G cluster_0 Synthesis Workflow cluster_1 Characterization A 4-(Trifluoromethoxy)phenol B Step 1: Chlorination A->B SO2Cl2 or NCS Lewis Acid Catalyst (optional) C 3-Chloro-4-(trifluoromethoxy)phenol B->C D Step 2: Iodination C->D I2 and Oxidizing Agent (e.g., HIO3) or N-Iodosuccinimide (NIS) E 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol D->E F Purification (Column Chromatography) E->F G Structure Verification F->G H NMR (1H, 13C, 19F) G->H I Mass Spectrometry (MS) G->I J Infrared (IR) Spectroscopy G->J

Figure 1: Proposed workflow for the synthesis and characterization of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol.

Experimental Protocol:

Step 1: Synthesis of 3-Chloro-4-(trifluoromethoxy)phenol

  • To a solution of 4-(trifluoromethoxy)phenol (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetonitrile), add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) (1-1.2 equivalents).

  • The reaction can be catalyzed by a Lewis acid (e.g., AlCl₃) to enhance regioselectivity, though the activated ring may react without it.[5]

  • Stir the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate or sodium sulfite.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-Chloro-4-(trifluoromethoxy)phenol.

Step 2: Synthesis of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol

  • Dissolve the 3-Chloro-4-(trifluoromethoxy)phenol (1 equivalent) from Step 1 in a suitable solvent (e.g., methanol, acetic acid, or a chlorinated solvent).

  • Add an iodinating reagent. A common method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent like iodic acid (HIO₃) or nitric acid.[6] Alternatively, N-iodosuccinimide (NIS) can be used as a milder iodinating agent.[7]

  • The hydroxyl and chloro groups will direct the incoming iodo group to the ortho position relative to the hydroxyl group.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.

  • After the reaction is complete, quench any remaining iodine with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product by column chromatography to yield 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol.

Predicted Spectroscopic Data

The following spectroscopic characteristics are predicted for 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol based on the analysis of similar structures.

¹H NMR (in CDCl₃):

  • Aromatic Protons (2H): Two doublets are expected in the aromatic region (δ 6.5-7.5 ppm). The proton ortho to the hydroxyl group will likely be more downfield than the proton ortho to the chloro group.

  • Phenolic Proton (1H): A broad singlet is anticipated between δ 5-8 ppm, which is exchangeable with D₂O.[8]

¹³C NMR (in CDCl₃):

  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the electronegative oxygen, chlorine, and iodine atoms will show characteristic shifts. The carbon bearing the iodine will be significantly upfield compared to the others.

  • Trifluoromethoxy Carbon (1C): A quartet around δ 120 ppm with a large ¹J(C,F) coupling constant is characteristic of the CF₃ group.

¹⁹F NMR (in CDCl₃):

  • A singlet is expected for the -OCF₃ group, likely around δ -58 to -60 ppm.

Mass Spectrometry (EI-MS):

  • The molecular ion peak (M⁺) should be observed at m/z 354 (for ³⁵Cl and ¹²⁷I).

  • Isotopic peaks for chlorine (M+2 at ~33% intensity of M⁺) will be present.

  • Common fragmentation patterns for halogenated phenols include the loss of the halogen atoms and carbon monoxide (CO).[9][10]

Infrared (IR) Spectroscopy:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.[11][12][13]

  • C-O Stretch: A strong band around 1200-1250 cm⁻¹ is characteristic of a phenolic C-O bond.[11][13]

  • C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region are indicative of the C-F bonds in the trifluoromethoxy group.

  • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ range correspond to the aromatic ring.[8][11]

Potential Applications in Research and Drug Development

Halogenated phenols are crucial intermediates in the synthesis of a wide range of commercially important products, including pharmaceuticals, herbicides, and dyes.[5] The introduction of halogens can significantly modulate the biological activity of a molecule.[14]

Medicinal Chemistry:

  • Scaffold for Bioactive Molecules: The trifluoromethoxy group is increasingly utilized in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[4][15][16] This makes 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol an attractive starting material for the synthesis of novel drug candidates.

  • Cross-Coupling Reactions: The iodo substituent is an excellent leaving group in various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the facile introduction of diverse functionalities at this position, enabling the generation of libraries of compounds for high-throughput screening.

  • Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for a methyl or chloro group to improve the electronic properties and metabolic stability of a lead compound.[17] The trifluoromethoxy group offers a related but distinct set of properties.

Materials Science:

  • Polymer Synthesis: Phenolic compounds are precursors to polymers and resins. The presence of multiple reactive sites (hydroxyl group, iodo- and chloro-substituents) could allow for the synthesis of functionalized polymers with unique properties.

  • Flame Retardants: Halogenated organic compounds are known for their flame-retardant properties.

Safety and Handling

Given the presence of multiple halogen atoms and its phenolic nature, 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol should be handled with appropriate safety precautions.

  • General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18]

  • Toxicity: Halogenated phenols can be toxic and corrosive.[19] Organoiodine compounds can also pose health risks.[20][21] Assume the compound is harmful if swallowed, inhaled, or in contact with skin.

  • Reactivity: The starting materials and reagents for the proposed synthesis, such as sulfuryl chloride and iodinating agents, are reactive and require careful handling.[22][23]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

While 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol is not a commercially cataloged chemical, its unique structure presents significant opportunities for research and development, particularly in the field of medicinal chemistry. The proposed synthetic pathway is based on well-established organic reactions, and the predicted properties provide a solid foundation for its characterization. The combination of a trifluoromethoxy group with two distinct halogens on a phenolic scaffold makes it a highly versatile building block for the synthesis of novel compounds with potentially enhanced biological activity and tailored physicochemical properties. Researchers are encouraged to follow the outlined synthetic and safety protocols to explore the potential of this promising molecule.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.). Retrieved February 17, 2026, from [Link]

  • Trifluoromethoxy group. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Infrared spectrum of phenol C6H6O C6H5OH. (n.d.). Doc Brown's Chemistry. Retrieved February 17, 2026, from [Link]

  • Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]

  • Spectroscopy of Alcohols and Phenols. (2024, September 20). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed. Retrieved February 17, 2026, from [Link]

  • Folk, T. L., & Fields, L. (1969). Competing fragmentations in the mass spectra of halogenated phenols. Chemical Communications (London), (9), 491. [Link]

  • Enhancement of the Molecular Ion Peak from Halogenated Benzenes and Phenols Using Femtosecond Laser Pulses in Conjunction with Supersonic Beam/Multiphoton Ionization Mass Spectrometry. (n.d.). ACS Publications. Retrieved February 17, 2026, from [Link]

  • Trifluoromethyl group. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Competing Fragmentations in the Mass Spectra of Halogenated Phenols. (1969). RSC Publishing. Retrieved February 17, 2026, from [Link]

  • Infrared spectra of alcohols and phenols. (n.d.). Chemistry. Retrieved February 17, 2026, from [Link]

  • Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. (2009, April 14). Bisphenol A Information & Resources. Retrieved February 17, 2026, from [Link]

  • Organoiodine chemistry. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Chemical Properties of Phenol, 4-(trifluoromethoxy)- (CAS 828-27-3). (n.d.). Cheméo. Retrieved February 17, 2026, from [Link]

  • Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. (2020, February 15). Journal of AOAC INTERNATIONAL. Retrieved February 17, 2026, from [Link]

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  • Organic Polyvalent Iodine Compounds. (n.d.). ACS Publications. Retrieved February 17, 2026, from [Link]

  • The prediction of 1H NMR chemical shifts in organic compounds. (n.d.). Spectroscopy Asia. Retrieved February 17, 2026, from [Link]

  • THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS. (n.d.). Canadian Science Publishing. Retrieved February 17, 2026, from [Link]

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. (n.d.). Molecules. Retrieved February 17, 2026, from [Link]

  • Method for preparing iodo-phenol compound. (n.d.). Google Patents.
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5-Chloro-2-iodo-4-(trifluoromethoxy)phenol: A Strategic Building Block for Fluorinated Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-iodo-4-(trifluoromethoxy)phenol represents a high-value, multi-functionalized intermediate in modern medicinal chemistry and agrochemical discovery. Its structural uniqueness lies in the convergence of three distinct halogen motifs—a metabolically stable trifluoromethoxy group (-OCF


), a reactive iodo handle, and a modulating chloro substituent—around a nucleophilic phenolic core.

This guide provides a technical deep-dive into the synthesis, reactivity profile, and application of this building block. By leveraging the orthogonal reactivity of the iodine (highly reactive toward Pd-catalysis) and chlorine (stable/activatable) atoms, researchers can utilize this scaffold to access complex biaryl systems while retaining the lipophilic benefits of the -OCF


 moiety.

Structural Analysis & Chemical Profile

The molecule acts as a "linchpin" scaffold due to its ability to undergo sequential, chemoselective transformations.

Physicochemical Properties[1]
  • Molecular Formula: C

    
    H
    
    
    
    ClF
    
    
    IO
    
    
  • Molecular Weight: 338.45 g/mol

  • Predicted pKa: ~6.5 – 7.0 (Acidified relative to phenol (pKa 10) due to the electron-withdrawing inductive effects of -Cl, -I, and -OCF

    
    ).
    
  • Lipophilicity (LogP): High (Predicted > 3.5). The -OCF

    
     group significantly enhances lipid solubility, facilitating membrane permeability in drug candidates.
    
The "Fluorine Effect"

The trifluoromethoxy group at the 4-position is the defining feature. Often termed "super-fluorine," the -OCF


 group is electronically similar to a chlorine atom but sterically larger and far more lipophilic. It is chemically inert under most standard synthetic conditions, serving as a robust metabolic blocker that prevents para-hydroxylation by Cytochrome P450 enzymes.

Synthesis Strategy

The most efficient route to 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol avoids the difficulty of introducing the trifluoromethoxy group late-stage. Instead, it relies on the regioselective iodination of a commercially available precursor.

The "Golden Path": Iodination of 3-Chloro-4-(trifluoromethoxy)phenol

The precursor, 3-chloro-4-(trifluoromethoxy)phenol (CAS 1000339-94-5), possesses a specific substitution pattern that directs electrophilic iodination to the desired position.

  • Directing Logic: The phenolic -OH is a strong ortho/para activator.

    • Para (C4): Blocked by -OCF

      
      .
      
    • Ortho (C2): Sterically crowded (flanked by -OH and -Cl).

    • Ortho (C6): Sterically accessible.

  • Result: Iodination occurs predominantly at C6. Upon IUPAC renumbering of the product, this C6 position becomes C2, and the original C3-chloro becomes C5, yielding the target 5-chloro-2-iodo-4-(trifluoromethoxy)phenol .

Synthesis Workflow Diagram

SynthesisPath Precursor 3-Chloro-4-(trifluoromethoxy)phenol (CAS 1000339-94-5) Reagents NIS (1.1 eq), TFA (cat.) or I2, Na2CO3 Precursor->Reagents Intermediate Transition State (Sigma Complex) Reagents->Intermediate Electrophilic Attack Product 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol (Target) Intermediate->Product Regioselective Iodination

Figure 1: Regioselective synthesis pathway leveraging steric and electronic directing effects.

Experimental Protocol: Iodination Procedure

Objective: Synthesis of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol on a 10g scale. Safety Note: Iodine and NIS are oxidizers. Work in a well-ventilated fume hood.

Materials
  • 3-Chloro-4-(trifluoromethoxy)phenol (10.0 g, 47.0 mmol)

  • N-Iodosuccinimide (NIS) (11.6 g, 51.7 mmol, 1.1 eq)

  • Acetonitrile (ACN) (100 mL)

  • Trifluoroacetic acid (TFA) (1.0 mL, catalytic)

Step-by-Step Methodology
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the starting phenol (10.0 g) in Acetonitrile (100 mL).

  • Activation: Add TFA (1.0 mL). The acidic environment catalyzes the generation of the active iodonium species from NIS.

  • Addition: Cool the solution to 0°C in an ice bath. Add NIS portion-wise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS. The starting material peak should disappear.

  • Quench: Pour the reaction mixture into a saturated aqueous solution of Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    , 100 mL) to reduce excess iodine (indicated by the disappearance of the brown/yellow color).
  • Extraction: Extract with Ethyl Acetate (3 x 75 mL). Combine organic layers.

  • Workup: Wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Purification: If necessary, purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes). The product typically elutes as a white to off-white solid.

Reactivity Profile & Applications

This building block offers three distinct "handles" for chemical modification, allowing for the construction of sophisticated drug candidates (e.g., kinase inhibitors, receptor modulators).

Orthogonal Reactivity Map

The reactivity order is I > OH > Cl . This hierarchy allows for sequential functionalization without protecting groups in many cases.

Functional GroupReactivity ModePrimary Application
Iodine (C2) High LabilitySuzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups.Sonogashira Coupling: Alkyne insertion.Buchwald-Hartwig: C-N bond formation.
Phenol (-OH) NucleophilicO-Alkylation: Ether formation (e.g., with alkyl halides).Prodrugs: Esterification to improve bioavailability.
Chlorine (C5) Low LabilitySteric Modulation: Blocks metabolism at the 5-position.Late-Stage Activation: Can be coupled using specialized ligands (e.g., Buchwald biaryl phosphines) under forcing conditions after the iodine has been reacted.
-OCF

(C4)
InertMetabolic Shield: Increases half-life (

) and lipophilicity.
Divergent Synthesis Diagram

Reactivity Center 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol Suzuki Biaryl Scaffold (via Pd-Cat Coupling at I) Center->Suzuki Suzuki/Sonogashira (Pd(PPh3)4, Ar-B(OH)2) Ether O-Alkylated Ether (via K2CO3/R-X at OH) Center->Ether Williamson Ether Synthesis Double Tri-functionalized Core (Sequential Coupling) Suzuki->Double 2nd Coupling at Cl (Specialized Ligands)

Figure 2: Divergent synthetic pathways accessible from the core scaffold.

Handling, Stability, and Safety

Stability
  • Thermal: Stable at room temperature. Avoid temperatures >100°C without solvent, as polyhalogenated phenols can decompose.

  • Light: Iodinated compounds can be light-sensitive. Store in amber vials.

  • Chemical: The -OCF

    
     group is stable to strong acids and bases. The phenolic proton is acidic; avoid strong bases if the phenoxide ion is not the desired intermediate.
    
Safety Precautions (GHS Classification)
  • Signal Word: Warning

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust or vapors.

References

  • BenchChem Technical Support. (2025). Synthesis of Polyhalogenated Phenols: Troubleshooting Guide. BenchChem.

  • Leroux, F., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.

  • Umemoto, T. (1996).
  • PubChem. (2025). Compound Summary: 3-Chloro-4-(trifluoromethoxy)phenol.[1][2][3][4][5] National Library of Medicine.

  • Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society.

  • Chem-Impex. (2025). Product Catalog: 3-Chloro-4-(trifluoromethoxy)phenol.[1][2][3][4][5]

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A Comprehensive Technical Guide to the Synthesis of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted halophenols are crucial building blocks in the development of novel pharmaceuticals and agrochemicals.[1][2] Their unique electronic and lipophilic properties, often enhanced by fluorine-containing substituents, make them valuable synthons for creating complex, biologically active molecules.[3][4] This guide provides an in-depth, scientifically grounded overview of a plausible synthetic route to 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol, a polysubstituted phenol with significant potential for applications in drug discovery and materials science.

This document is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of procedural steps to offer insights into the underlying chemical principles, the rationale for experimental choices, and a framework for a self-validating, reproducible synthesis.

Retrosynthetic Analysis and Strategy

The synthesis of a polysubstituted aromatic compound like 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol requires careful strategic planning to control the regioselectivity of the halogenation steps. The hydroxyl (-OH) and trifluoromethoxy (-OCF3) groups are powerful ortho-, para-directors, which governs the sequence of electrophilic aromatic substitution. Our strategy commences with the commercially available 4-(trifluoromethoxy)phenol, leveraging the directing influence of its substituents to install the iodine and chlorine atoms in a stepwise manner.

A logical retrosynthetic breakdown suggests a two-step sequence: a selective chlorination of an iodinated intermediate, which itself is derived from the starting phenol.

G Target 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol Intermediate 2-Iodo-4-(trifluoromethoxy)phenol Target->Intermediate Selective Chlorination StartingMaterial 4-(Trifluoromethoxy)phenol Intermediate->StartingMaterial Regioselective Iodination

Caption: Retrosynthetic approach for the target compound.

Part 1: Synthesis of 2-Iodo-4-(trifluoromethoxy)phenol

Principle and Rationale

The initial step involves the regioselective iodination of 4-(trifluoromethoxy)phenol. In electrophilic aromatic substitution reactions, the hydroxyl group is a potent activating and ortho-, para-directing substituent. Since the para position is blocked by the trifluoromethoxy group, electrophilic attack is directed to the ortho positions (C2 and C6).

To achieve mono-iodination and prevent the formation of di-iodo species, the reaction is typically performed under mild conditions. The use of molecular iodine (I₂) in the presence of a mild base, such as sodium bicarbonate or sodium carbonate, is a common and effective method.[5] The base serves to neutralize the hydrogen iodide (HI) byproduct, driving the equilibrium towards the products. Silver salts can also be employed to facilitate ortho-iodination of phenols.[6]

Detailed Experimental Protocol
  • Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(Trifluoromethoxy)phenol178.1110.0 g56.1 mmol
Iodine (I₂)253.8115.7 g61.8 mmol
Sodium Bicarbonate (NaHCO₃)84.015.2 g61.8 mmol
Tetrahydrofuran (THF)-100 mL-
Water (H₂O)-100 mL-
Diethyl Ether-300 mL-
5% Sodium Thiosulfate (aq)-As needed-
Anhydrous Sodium Sulfate-As needed-
  • Procedure:

    • To a 500 mL round-bottom flask, add 4-(trifluoromethoxy)phenol (10.0 g, 56.1 mmol).

    • Dissolve the starting material in a solvent mixture of tetrahydrofuran (100 mL) and water (100 mL) with stirring.

    • Sequentially add sodium bicarbonate (5.2 g, 61.8 mmol) and iodine (15.7 g, 61.8 mmol) to the solution.

    • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting phenol is fully consumed.

    • Upon completion, quench the excess unreacted iodine by adding a 5% aqueous solution of sodium thiosulfate dropwise until the deep violet/brown color of the solution disappears.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

    • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[5]

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of petroleum ether and dichloromethane to afford the pure 2-Iodo-4-(trifluoromethoxy)phenol.

Part 2: Synthesis of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol

Principle and Rationale

The second step is the selective chlorination of the 2-iodo-4-(trifluoromethoxy)phenol intermediate. The regiochemical outcome is determined by the combined directing effects of the three substituents on the aromatic ring:

  • -OH (C1): A powerful activating, ortho-, para-director. It strongly directs incoming electrophiles to positions C2 (blocked), C4 (blocked), and C6.

  • -OCF₃ (C4): A moderately deactivating, yet ortho-, para-directing group due to lone pair resonance. It directs towards C3 and C5.

  • -I (C2): A deactivating, ortho-, para-director.

The hydroxyl group's activating and directing influence is dominant. The position para to the hydroxyl group (C5) is strongly favored. Although this position is also ortho to the deactivating trifluoromethoxy group, the powerful para-directing effect of the hydroxyl group is expected to be the controlling factor.

Sulphuryl chloride (SO₂Cl₂) is an effective chlorinating agent for phenols and can provide good regioselectivity, particularly when used with a mild Lewis acid catalyst or in specific solvent systems.[7] The use of catalytic amounts of palladium acetate has also been reported for the directed C-H chlorination of phenol derivatives.[8]

Detailed Experimental Protocol
  • Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Iodo-4-(trifluoromethoxy)phenol304.0110.0 g32.9 mmol
Sulphuryl Chloride (SO₂Cl₂)134.974.88 g (2.96 mL)36.2 mmol
Dichloromethane (DCM)-150 mL-
Saturated Sodium Bicarbonate (aq)-100 mL-
Anhydrous Sodium Sulfate-As needed-
  • Procedure:

    • In a 250 mL round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2-Iodo-4-(trifluoromethoxy)phenol (10.0 g, 32.9 mmol) in dichloromethane (150 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sulphuryl chloride (2.96 mL, 36.2 mmol) dropwise to the stirred solution over 30 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (100 mL).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol by recrystallization or column chromatography to achieve high purity.

Overall Synthesis Workflow

The complete synthetic pathway is a streamlined two-step process that efficiently transforms a readily available starting material into the more complex, highly functionalized target molecule. Each stage involves a standard workup and purification, ensuring a high-quality final product.

G cluster_0 Step 1: Iodination cluster_1 Step 2: Chlorination SM 4-(Trifluoromethoxy)phenol React1 I₂, NaHCO₃ THF/H₂O, 24h, RT SM->React1 Workup1 Quench (Na₂S₂O₃) Ether Extraction Drying & Concentration React1->Workup1 Purify1 Column Chromatography Workup1->Purify1 Intermediate 2-Iodo-4-(trifluoromethoxy)phenol Purify1->Intermediate React2 SO₂Cl₂ DCM, 0°C to RT Intermediate->React2 Workup2 Quench (NaHCO₃) DCM Extraction Drying & Concentration React2->Workup2 Purify2 Recrystallization/ Column Chromatography Workup2->Purify2 Product 5-Chloro-2-iodo-4- (trifluoromethoxy)phenol Purify2->Product

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Iodine: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. Handle in a well-ventilated fume hood.

  • Sulphuryl Chloride: Reacts violently with water. Causes severe skin burns and eye damage. Is toxic if inhaled. All operations should be conducted in a fume hood.

  • Dichloromethane: A volatile chlorinated solvent. Suspected of causing cancer. Use in a well-ventilated area.

  • Phenolic Compounds: Phenols are toxic and can be corrosive. Avoid skin contact.[9]

Conclusion

This guide outlines a robust and logical two-step synthesis for 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol starting from 4-(trifluoromethoxy)phenol. The strategy relies on fundamental principles of electrophilic aromatic substitution, where the regioselectivity is carefully controlled by the directing effects of the substituents. By providing detailed protocols and explaining the causality behind the experimental choices, this document serves as a practical resource for chemists engaged in the synthesis of complex halogenated phenols for pharmaceutical and industrial applications.

References

  • A New Meta in meta-Halophenol Synthesis. (2021). Chem. Eur. J., 27, 10941–10947.
  • 2-Iodo-4-(trifluoroMethyl)phenol synthesis - ChemicalBook. (n.d.).
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  • Preparation of Phenols. (2026). CK-12 Foundation.
  • 3-Chloro-4-(trifluoromethoxy)phenol. (n.d.). Chem-Impex.
  • Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase. (2023). PMC.
  • 4-(Trifluoromethoxy)phenol. (n.d.). Chem-Impex.
  • 4-(Trifluoromethoxy)phenol. (n.d.). nordmann.global.
  • 4-(Trifluoromethoxy)phenol Safety Data Sheet. (n.d.). Synquest Labs.
  • Towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds. (2017). RSC Publishing.
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  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. (n.d.). PMC.
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Title: The Halogen Dance on Phenolic Scaffolds: A Comparative Reactivity Profile of Iodine vs. Chlorine in Polysubstituted Phenols

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The selective functionalization of polysubstituted phenolic compounds is a cornerstone of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science. The introduction of halogen atoms—specifically chlorine and iodine—onto these electron-rich scaffolds can dramatically alter their biological activity, physicochemical properties, and utility as synthetic intermediates. However, the choice between chlorination and iodination is far from arbitrary. This guide provides an in-depth analysis of the competing factors that govern the reactivity and regioselectivity of these two halogens. We will dissect the nuanced interplay of electronic effects, steric hindrance, and reagent choice, offering field-proven insights to guide experimental design and troubleshoot synthetic challenges. By understanding the fundamental causality behind their divergent behaviors, researchers can harness the unique characteristics of each halogen to achieve precise and predictable outcomes in the synthesis of complex molecules.

Foundational Principles: The Activated Phenolic Ring

Phenols are highly activated aromatic systems for electrophilic aromatic substitution (EAS). The lone pairs on the hydroxyl oxygen can be delocalized into the π-system of the ring, a powerful +R (resonance) effect.[1][2] This donation of electron density significantly enriches the ortho and para positions, making them highly nucleophilic and stabilizing the key intermediate of the reaction, the arenium ion (or σ-complex).[2] Consequently, the hydroxyl group is a potent ortho, para-director.[2][3]

In the context of polysubstituted phenols, the existing substituents add another layer of complexity. Their electronic (inductive and resonance) and steric properties, in concert with the directing effect of the hydroxyl group, create a unique reactive landscape for each molecule. This guide focuses on how chlorine and iodine, two halogens with distinct intrinsic properties, navigate this landscape.

The Contenders: A Tale of Two Halogens

Chlorine and iodine, while both halogens, possess fundamental differences that dictate their reactivity in EAS.

PropertyChlorine (Cl)Iodine (I)Implication in Phenol Halogenation
Atomic Radius (pm) ~79~133Iodine's large size makes it far more sensitive to steric hindrance around the reaction site.[4]
Electronegativity (Pauling) 3.162.66Chlorine is more electronegative, leading to a stronger -I (inductive) effect.[5]
**Polarizability (ų) **2.185.34Iodine's electron cloud is much more easily distorted, making it a "softer" electrophile.
C-Halogen Bond Strength (kJ/mol) C-Cl: ~397C-I: ~272The weaker C-I bond makes iodoaromatics valuable intermediates for cross-coupling reactions.[5]

Chlorination is generally a more exothermic and faster reaction than iodination.[6] In fact, molecular iodine (I₂) itself is often unreactive towards moderately activated aromatic rings and requires an oxidizing agent or a potent Lewis acid to generate a more powerful electrophilic species, such as the iodonium ion (I⁺).[6][7] Phenols, being highly activated, are an exception and can react with iodine, often through the more nucleophilic phenoxide ion.[8][9]

The Core Directive: Regioselectivity in Polysubstituted Systems

The ultimate position of halogenation on a polysubstituted phenol is a delicate balance between electronic activation and steric accessibility.

Electronic Effects: The Path of Least Resistance

Both chlorine and iodine are directed to the electron-rich ortho and para positions relative to the powerful hydroxyl activating group. Other electron-donating groups (EDGs) like alkyl or alkoxy groups will reinforce this activation, while electron-withdrawing groups (EWGs) like nitro or carbonyl groups will deactivate the ring, making the reaction more difficult and potentially altering the preferred site of attack.

For iodination, kinetic studies have shown that the reaction often proceeds through the highly reactive phenoxide ion attacking a polarized iodine source like I₂ or ICl.[8] The rate of reaction is therefore highly dependent on pH.[10]

Steric Hindrance: The Decisive Factor

This is the primary point of divergence between chlorine and iodine. The immense steric bulk of iodine compared to chlorine is a critical tool for achieving regioselectivity.

Consider a phenol with a bulky substituent (e.g., tert-butyl) at one ortho position.

  • Chlorination: The smaller chlorine atom may still be able to access the sterically hindered ortho position, leading to a mixture of products.

  • Iodination: The large iodine atom will be strongly disfavored from attacking the hindered ortho position. The reaction will show a very high preference for the more accessible para position or the unhindered ortho position.[4]

This principle is powerful. If a synthetic route requires halogenation at a sterically congested site, chlorine is the superior choice. Conversely, if the goal is to selectively functionalize the most open position and avoid reaction at a crowded one, iodine is the ideal reagent.

Diagram: Mechanism of Electrophilic Halogenation on a Phenol

Caption: Generalized mechanism for electrophilic halogenation of phenol.

Practical Considerations: Reagent Selection and Protocol Design

The choice of halogenating agent is critical for controlling reactivity and selectivity. Phenols are so activated that harsh conditions are often unnecessary.[2]

Chlorinating Agents
  • N-Chlorosuccinimide (NCS): A mild, solid, and easy-to-handle source of electrophilic chlorine.[11] It is frequently used for the controlled monochlorination of phenols.[12][13] Catalytic amounts of acid can sometimes be used to increase its efficacy.

  • Hypochlorous Acid (HOCl) / Chlorine Water: Generated from sources like NaOCl, this is a highly reactive system. It often leads to polysubstitution and even ring cleavage products at high concentrations, making it more common in water treatment contexts than in fine chemical synthesis.[10][14]

  • Sulfuryl Chloride (SO₂Cl₂): Can be used for chlorination, sometimes favoring ortho-chlorination in the presence of a bulky amine catalyst.[12]

Iodinating Agents
  • Iodine (I₂): Often used in the presence of a mild base (e.g., NaHCO₃) to generate the more nucleophilic phenoxide ion.[15] An oxidizing agent (like H₂O₂) can be added to convert I₂ to a more potent electrophile for less reactive phenols.[16]

  • N-Iodosuccinimide (NIS): The iodo-analogue of NCS, NIS is a very common, mild, and efficient reagent for the iodination of activated rings, including phenols.[17][18] It offers good control and high yields.

  • Iodine Monochloride (ICl): A more polarized and thus more reactive iodinating agent than I₂.[19] It is effective for iodinating phenols, even those with some deactivating substituents.

Experimental Protocols: A Comparative Case Study

To illustrate the practical differences, we present protocols for the selective halogenation of 2,6-dimethylphenol. The two methyl groups provide significant steric hindrance at the ortho positions, making the para position the most likely site of attack.

Workflow: Phenol Halogenation

Caption: General experimental workflow for phenol halogenation.

Protocol 1: Para-Chlorination of 2,6-Dimethylphenol using NCS

Objective: To selectively introduce a chlorine atom at the C4 position, overcoming the directing but sterically hindering effects of the C2 and C6 methyl groups.

Methodology:

  • Setup: To a solution of 2,6-dimethylphenol (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (DCM) in a round-bottom flask, add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 4-chloro-2,6-dimethylphenol.

Causality: NCS is chosen for its mild reactivity, which helps prevent over-chlorination. The reaction proceeds readily due to the high activation of the phenol, even with the bulky methyl groups. The small size of the chlorine electrophile allows for efficient attack at the electronically favored but sterically accessible para position.

Protocol 2: Para-Iodination of 2,6-Dimethylphenol using NIS

Objective: To selectively introduce an iodine atom at the C4 position. This reaction is expected to be highly regioselective due to the steric bulk of iodine.

Methodology:

  • Setup: To a solution of 2,6-dimethylphenol (1.0 eq) in acetonitrile (MeCN) in a flask protected from light, add N-Iodosuccinimide (NIS) (1.05 eq). Some protocols may include a catalytic amount of an acid like trifluoroacetic acid (TFA) to activate the NIS, though it is often not necessary for highly activated phenols.[18]

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine species. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to afford 4-iodo-2,6-dimethylphenol.

Causality: NIS provides a mild source of electrophilic iodine. The large size of the iodine atom makes an attack at the already-hindered ortho positions (C2/C6) extremely unfavorable. Therefore, the reaction proceeds with near-perfect regioselectivity for the electronically activated and sterically accessible para position (C4).

Conclusion and Outlook

The halogenation of polysubstituted phenols is a study in contrasts. Chlorine, the smaller and more reactive halogen, offers speed but can present challenges in controlling polysubstitution and achieving selectivity in sterically complex environments. Iodine, the larger and less reactive halogen, provides a powerful tool for directing substitution to the most sterically accessible positions, often with exquisite control.

For the medicinal chemist or process scientist, a deep understanding of these divergent reactivity profiles is not merely academic; it is a practical necessity. By carefully selecting the halogen, the reagent, and the reaction conditions, it is possible to predictably install these crucial atoms onto phenolic scaffolds, paving the way for the synthesis of novel therapeutics and advanced materials. The ongoing development of new catalytic systems, such as those employing thiourea or ammonium salts for regioselective chlorination, promises to provide even greater control over these foundational transformations in the future.[13][20]

References

  • Radhika, S., et al. (2010). Kinetics of Iodination of Phenol & Substituted Phenols By N -Iodosuccinimide. Rasayan Journal of Chemistry. [Link]

  • Chen, P., et al. (2017). Towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds. RSC Advances. [Link]

  • Prasada Rao, M. D., & Padmanabha, J. (1980). Kinetics & Mechanism of Iodination of Phenol & Substituted Phenols by Iodine Monochloride in Aqueous Acetic Acid. Indian Journal of Chemistry. [Link]

  • Khansole, S. V., & Vibhute, Y. B. (2009). Kinetics of Iodination of Di-substituted Phenols by Iodine Monochloride in Aqueous Methanol. International Journal of Chemical Sciences. [Link not available]
  • Karmee, S. K., & Ghorai, P. (2013). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source and aerial O2 as oxidant. Journal of Molecular Catalysis B: Enzymatic. [Link]

  • Puttaswamy, & Gowda, N. M. M. (2005). Chlorination of Phenol and p-Nitrophenol by N-Chloronicotinamide in Aqueous Acetic Acid Medium-A Kinetic and Mechanistic Study. International Journal of Chemical Kinetics. [Link not available]
  • Khansole, S. V., & Vibhute, Y. B. (2010). Kinetic of iodination of phenol and substituted phenols by pyridinium iodochloride in methanol. Journal of the Iranian Chemical Society. [Link]

  • Berliner, E. (1951). The Mechanism of the Iodination of Phenols. Journal of the American Chemical Society. [Link]

  • Maddox, S. M., et al. (2016). Regioselective Chlorination of Phenols. Organic Letters. [Link]

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  • Google Patents. (2000). Halogenation of protected phenols in meta position.
  • Priya, V., et al. (2011). Kinetic study on the reaction of N-chlorosuccinimide with benzyl phenyl ethers in aqueous acetic acid. Journal of Chemical and Pharmaceutical Research. [Link]

  • Semantic Scholar. (n.d.). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Semantic Scholar. [Link]

  • The Hive. (n.d.). Iodination via NIS -- various conditions. Hive Chemistry Discourse. [Link]

  • ResearchGate. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. ResearchGate. [Link]

  • Prasse, C., et al. (2019). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology. [Link]

  • Google Patents. (2011). Process for the iodination of phenolic derivatives.
  • Lee, G. F., & Morris, J. C. (1962). KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS. International Journal of Air and Water Pollution. [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]

  • National Institutes of Health. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. National Institutes of Health. [Link]

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  • Scientific Update. (2018). Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. Scientific Update. [Link]

  • Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • eScholarship. (2019). Chlorination of Phenols Revisited: Unexpected Formation of α,β- Unsaturated C4-Dicarbonyl Ring Cleavage. eScholarship. [Link]

  • Michigan State University. (n.d.). Aromatic Reactivity. MSU Chemistry. [Link]

  • Wikipedia. (n.d.). N-Chlorosuccinimide. Wikipedia. [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions: Chlorination and Bromination. Master Organic Chemistry. [Link]

  • ResearchGate. (2020). Mild and regioselective bromination of phenols with TMSBra. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 16.2: Other Aromatic Substitutions. Chemistry LibreTexts. [Link]

  • Chemistry Stack Exchange. (2014). Effects Guiding Electrophilic Aromatic Substitution. Chemistry Stack Exchange. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis and Utilization of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and application of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol, a versatile building block in modern medicinal chemistry and materials science. The strategic incorporation of the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1] This document outlines a detailed, two-step synthetic protocol starting from commercially available 4-(trifluoromethoxy)phenol. Furthermore, it provides exemplary, detailed protocols for the application of this halogenated phenol in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of complex organic molecules.

Introduction: The Significance of Fluorinated Building Blocks

The introduction of fluorine-containing moieties into organic molecules is a widely employed strategy in drug discovery to modulate their physicochemical and pharmacokinetic properties.[1] The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest due to its high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence the biological activity and bioavailability of a parent molecule. 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol presents a unique scaffold with three distinct points for further functionalization: the phenolic hydroxyl group, the reactive iodine atom at the 2-position, and the less reactive chlorine atom at the 5-position. This substitution pattern allows for selective, sequential modifications, making it a highly valuable intermediate in the synthesis of diverse and complex molecular architectures.

The ortho-iodo and meta-chloro substitution on the phenol ring provides a platform for regioselective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, enabling selective functionalization at the 2-position while leaving the 5-chloro substituent available for subsequent transformations. This differential reactivity is a key strategic element in the design of multi-step synthetic sequences.

Synthesis of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol

The synthesis of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol is proposed to be achieved in a two-step sequence starting from 4-(trifluoromethoxy)phenol. The first step involves the regioselective iodination at the ortho-position to the hydroxyl group, followed by chlorination at the meta-position.

Step 1: Synthesis of 2-Iodo-4-(trifluoromethoxy)phenol

The iodination of 4-(trifluoromethoxy)phenol is effectively achieved using N-iodosuccinimide (NIS) as the iodinating agent in the presence of a catalytic amount of sulfuric acid.[2]

Reaction Scheme:

Synthesis_Step1 start 4-(Trifluoromethoxy)phenol reagents + N-Iodosuccinimide (NIS) H₂SO₄ (cat.), Acetic Acid start->reagents product 2-Iodo-4-(trifluoromethoxy)phenol reagents->product

Caption: Iodination of 4-(trifluoromethoxy)phenol.

Protocol:

  • To a suspension of N-iodosuccinimide (95%, 6.95 g, 29.3 mmol) in glacial acetic acid (2.0 mL, 35 mmol), add 4-(trifluoromethoxy)phenol (4.0 mL, 31 mmol).

  • Stir the mixture for 5 minutes at room temperature.

  • Carefully add concentrated sulfuric acid (98%, 0.5 mL, 9 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (100 mL) and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water (50 mL), followed by two washes with 1 M aqueous sodium thiosulfate solution (2 x 50 mL) to quench any unreacted iodine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification can be achieved by column chromatography on silica gel.

Characterization Data for 2-Iodo-4-(trifluoromethoxy)phenol:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.54 (br d, J=2.6 Hz, 1H), 7.15 (br dd, J=8.9, 2.6 Hz, 1H), 6.99 (d, J=8.9 Hz, 1H).[2]

Step 2: Proposed Synthesis of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol

The chlorination of the intermediate, 2-iodo-4-(trifluoromethoxy)phenol, is proposed to be carried out using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. The electron-donating hydroxyl group and the trifluoromethoxy group direct the electrophilic substitution to the available ortho and para positions. Given that the 2 and 4 positions are already substituted, the chlorination is expected to occur at the 5-position.

Reaction Scheme:

Synthesis_Step2 start 2-Iodo-4-(trifluoromethoxy)phenol reagents + Sulfuryl Chloride (SO₂Cl₂) Dichloromethane start->reagents product 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol reagents->product

Caption: Proposed chlorination of 2-iodo-4-(trifluoromethoxy)phenol.

Proposed Protocol:

  • Dissolve 2-iodo-4-(trifluoromethoxy)phenol (1.0 equiv) in a suitable inert solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride (1.0-1.2 equiv) in the same solvent dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol.

Predicted Characterization Data for 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol:

  • ¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two remaining aromatic protons.

  • ¹³C NMR: The spectrum should display signals for the seven distinct carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of C₇H₃ClF₃IO₂ (338.45 g/mol ), with the characteristic isotopic pattern for a compound containing one chlorine atom.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

5-Chloro-2-iodo-4-(trifluoromethoxy)phenol is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 2-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the aryl iodide and a boronic acid or ester.[3][4]

Reaction Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification cluster_3 Product A 5-Chloro-2-iodo-4- (trifluoromethoxy)phenol F Inert Atmosphere (N₂ or Ar) A->F B Arylboronic Acid B->F C Pd Catalyst & Ligand C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Toluene/H₂O) E->F G Heating (e.g., 80-100 °C) F->G H Aqueous Work-up G->H I Extraction H->I J Column Chromatography I->J K 2-Aryl-5-chloro-4- (trifluoromethoxy)phenol J->K

Sources

Application Notes and Protocols for the Synthesis of Agrochemicals Using 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Phenols in Agrochemical Design

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast chemical space explored by researchers, fluorinated organic compounds have emerged as a particularly fruitful area of investigation. The incorporation of fluorine, and specifically the trifluoromethoxy (-OCF₃) group, can profoundly and beneficially alter the physicochemical properties of a molecule.[1][2] The trifluoromethoxy group is a lipophilic electron-withdrawing substituent that can enhance a compound's metabolic stability, membrane permeability, and binding affinity to target proteins, often leading to increased efficacy and a more favorable toxicological profile.[1][2]

This application note provides a detailed guide for the synthetic utilization of a highly functionalized building block, 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol . This molecule offers a versatile platform for the synthesis of a diverse range of potential agrochemicals. The phenolic hydroxyl group serves as a handle for the creation of diaryl ether linkages, a common motif in herbicides.[3][4] Simultaneously, the ortho-iodo substituent provides a reactive site for modern palladium- and copper-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and heteroatom substituents.[5][6] This dual reactivity allows for the construction of complex molecular architectures, making it an invaluable starting material for the discovery of new fungicides, insecticides, and herbicides.

Core Synthetic Strategies and Protocols

This guide will focus on four key synthetic transformations that leverage the unique reactivity of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol:

  • Ullmann Condensation: For the synthesis of diaryl ether herbicides.

  • Suzuki-Miyaura Coupling: For the creation of C-C bonds to form biaryl-containing fungicides.

  • Sonogashira Coupling: For the introduction of alkyne functionalities, precursors to various heterocyclic systems in fungicides.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, a key step in the synthesis of various insecticides and fungicides.

Protocol 1: Synthesis of a Diaryl Ether Herbicide Candidate via Ullmann Condensation

The diaryl ether linkage is a well-established pharmacophore in herbicides, known to inhibit protoporphyrinogen oxidase (PPO). The Ullmann condensation is a classic and reliable method for the formation of this C-O bond, typically involving a copper catalyst.[3][4][7]

Reaction Scheme:

A representative Ullmann condensation reaction.

Step-by-Step Protocol:
  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol (1.0 eq), the desired aryl halide (e.g., 4-chlorobromobenzene, 1.2 eq), copper(I) iodide (0.1 eq), a suitable ligand (e.g., N,N-dimethylglycine or a salicylaldimine ligand, 0.2 eq)[4][8], and a base such as potassium phosphate (2.0 eq).

  • Solvent Addition: Add a high-boiling point solvent such as dioxane, toluene, or DMF via syringe.

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 100-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the copper catalyst.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired diaryl ether.

Component Molecular Weight Equivalents Amount
5-Chloro-2-iodo-4-(trifluoromethoxy)phenol354.44 g/mol 1.0(e.g., 3.54 g)
4-Chlorobromobenzene191.45 g/mol 1.2(e.g., 2.76 g)
Copper(I) Iodide190.45 g/mol 0.1(e.g., 0.19 g)
Potassium Phosphate212.27 g/mol 2.0(e.g., 4.25 g)
Dioxane--(e.g., 50 mL)

Protocol 2: Synthesis of a Phenyl-Pyrazole Fungicide Candidate via Suzuki-Miyaura Coupling

Many modern fungicides, particularly succinate dehydrogenase inhibitors (SDHIs), feature a substituted phenyl group attached to a pyrazole core.[9][10][11] The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of C-C bonds between an aryl halide and an organoboron compound.[5][12]

Reaction Scheme:

A representative Suzuki-Miyaura coupling reaction.

Step-by-Step Protocol:
  • Reactor Setup: In a Schlenk flask, dissolve 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol (1.0 eq) and the desired pyrazole boronic acid or ester (1.1 eq) in a suitable solvent system, such as a mixture of toluene and water.

  • Catalyst and Base Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base, such as potassium carbonate (2.0 eq).

  • Inert Atmosphere: Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 80-100 °C under a nitrogen atmosphere and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the target phenyl-pyrazole compound.

Component Molecular Weight Equivalents Amount
5-Chloro-2-iodo-4-(trifluoromethoxy)phenol354.44 g/mol 1.0(e.g., 3.54 g)
Pyrazole-4-boronic acid pinacol ester194.04 g/mol 1.1(e.g., 2.13 g)
Pd(PPh₃)₄1155.56 g/mol 0.05(e.g., 0.58 g)
Potassium Carbonate138.21 g/mol 2.0(e.g., 2.76 g)
Toluene/Water (e.g., 4:1)--(e.g., 50 mL)

Protocol 3: Synthesis of an Alkynyl Intermediate via Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[6][13] The resulting alkynyl compounds are versatile intermediates that can be further elaborated into various heterocyclic systems found in agrochemicals.

Reaction Scheme:

A representative Sonogashira coupling reaction.

Step-by-Step Protocol:
  • Reactor Setup: To a Schlenk tube, add 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).

  • Solvent and Reagents: Add a degassed solvent like THF or DMF, followed by a base, typically an amine such as triethylamine (Et₃N, 3.0 eq). Finally, add the terminal alkyne (e.g., ethynyltrimethylsilane, 1.5 eq).

  • Inert Atmosphere: Seal the tube and purge with nitrogen.

  • Reaction: Stir the reaction mixture at room temperature for 6-18 hours. The reaction is often exothermic. Monitor for the disappearance of the starting material by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel, eluting with more ether.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired alkynylphenol.

Component Molecular Weight Equivalents Amount
5-Chloro-2-iodo-4-(trifluoromethoxy)phenol354.44 g/mol 1.0(e.g., 3.54 g)
Ethynyltrimethylsilane98.22 g/mol 1.5(e.g., 1.47 g)
Pd(PPh₃)₂Cl₂701.90 g/mol 0.03(e.g., 0.21 g)
Copper(I) Iodide190.45 g/mol 0.05(e.g., 0.10 g)
Triethylamine101.19 g/mol 3.0(e.g., 3.04 g)
THF--(e.g., 40 mL)

Protocol 4: Synthesis of an Aryl Amine Precursor via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines from aryl halides.[8][14] This reaction is of great importance in the synthesis of numerous agrochemicals, including insecticides and fungicides, where an aniline or related C-N linkage is a key structural element.

Reaction Scheme:

A representative Buchwald-Hartwig amination reaction.

Step-by-Step Protocol:
  • Reactor Setup: In a glovebox, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.08 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Reagent Addition: Add 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol (1.0 eq) and the desired amine (e.g., morpholine, 1.2 eq) to the tube.

  • Solvent and Sealing: Add an anhydrous, degassed solvent like toluene or dioxane. Seal the Schlenk tube with a Teflon screw cap.

  • Reaction: Remove the tube from the glovebox and heat the reaction mixture in an oil bath at 80-110 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.

  • Purification: Concentrate the filtrate and purify the resulting residue by column chromatography to obtain the desired aryl amine product.

Component Molecular Weight Equivalents Amount
5-Chloro-2-iodo-4-(trifluoromethoxy)phenol354.44 g/mol 1.0(e.g., 3.54 g)
Morpholine87.12 g/mol 1.2(e.g., 1.05 g)
Pd₂(dba)₃915.72 g/mol 0.02(e.g., 0.18 g)
XPhos476.65 g/mol 0.08(e.g., 0.38 g)
Sodium tert-butoxide96.10 g/mol 1.4(e.g., 1.35 g)
Toluene--(e.g., 40 mL)

Safety and Handling

  • 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol: This compound should be handled with care. It is an irritant to the eyes, skin, and respiratory system. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reagents and Solvents: Many of the reagents and solvents used in these protocols are flammable, corrosive, and/or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle them in a glovebox or under an inert atmosphere.

Conclusion

5-Chloro-2-iodo-4-(trifluoromethoxy)phenol is a highly valuable and versatile starting material for the synthesis of a wide range of potential agrochemicals. The protocols outlined in this application note demonstrate how modern synthetic methodologies can be applied to this building block to construct complex molecules with desirable features for crop protection. The strategic combination of the trifluoromethoxy group with the reactive handles of the phenolic hydroxyl and iodo substituents provides a powerful platform for the discovery and development of next-generation agrochemicals.

References

  • Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. (2023). Journal of Agricultural and Food Chemistry. [Link]

  • Insecticidal, repellent and fungicidal properties of novel trifluoromethylphenyl amides. (n.d.). National Agricultural Library, USDA. [Link]

  • Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. (2023). PubMed. [Link]

  • Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds. (2019).
  • The Directed Ortho MetalationrUllmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. (1998). Journal of the American Chemical Society.
  • Development of 1,5-Diaryl-Pyrazole-3-Formate Analogs as Antifungal Pesticides and Their Application in Controlling Peanut Stem Rot Disease. (2022). Frontiers in Microbiology. [Link]

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (n.d.). PMC. [Link]

  • New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate. (2021). Taylor & Francis Online. [Link]

  • A New Class of Diaryl Ether Herbicides: Structure–Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach. (2023). Journal of Agricultural and Food Chemistry. [Link]

  • Ullmann reaction for the synthesis of diaryl ethers. (1981).
  • A new benchmark for rice planthopper control – Triflumezopyrim. (n.d.). Enge Biotech. [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). Beilstein Journal of Organic Chemistry. [Link]

  • Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. (n.d.). PMC. [Link]

  • Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. (2014). ScienceDirect.
  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). Journal of Fluorine Chemistry.
  • Tri-substituted pyrazole derivatives and preparation method thereof. (2019).
  • Derivatives of N-phenylpyrazoles. (1990).
  • Herbicides – Page 2. (n.d.). Wendell Trading Company. [Link]

  • Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals. (2022). ResearchGate. [Link]

  • Sonogashira Coupling. (n.d.). SynArchive. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Semantic Scholar. [Link]

  • Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. (n.d.). PMC. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scientific Research Publishing. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • 2-{(E)-4-[4-(Trifluoro-meth-yl)phen-oxy]but-2-en-yloxy}phenyl N-methyl-carbamate. (2013). PubMed. [Link]

  • Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. (2024). ACS Publications. [Link]

  • Synthesis method of 3, 5-diaryl-4-trifluoromethyl pyrazole derivative. (2021). Patsnap. [Link]

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). PMC. [Link]

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  • Tripleflex II Herbicide. (n.d.). Bayer Crop Science. [Link]

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Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexities of a Multifunctional Aryl Halide

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering a versatile and efficient pathway to construct C-N bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines from aryl halides.[3] The substrate at the heart of this guide, 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol, presents a unique synthetic challenge and opportunity. Its multifaceted nature, featuring a chemoselective dilemma between an iodo and a chloro substituent, the presence of an acidic phenolic proton, and the influence of a potent electron-withdrawing trifluoromethoxy group, demands a carefully orchestrated synthetic approach.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully navigate the selective amination of this complex substrate. We will delve into the critical experimental parameters, propose a robust starting protocol, and offer strategies for optimization and troubleshooting, all grounded in the fundamental principles of the Buchwald-Hartwig reaction.

Key Scientific Considerations for the Substrate

The successful amination of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol hinges on addressing three primary challenges:

  • Chemoselectivity (C-I vs. C-Cl): The inherent difference in reactivity between aryl iodides and aryl chlorides is the cornerstone of achieving selectivity. The oxidative addition of the palladium catalyst to the C-I bond is significantly faster than to the C-Cl bond.[4] This provides a thermodynamic and kinetic window to favor amination at the 2-position. The judicious choice of catalyst, ligand, and reaction temperature is paramount to exploit this reactivity differential and prevent competing amination at the less reactive chloro-substituent. While palladium catalysis is the primary focus, nickel-based systems have also demonstrated exceptional selectivity for aryl iodides in the presence of aryl chlorides and should be considered as a viable alternative.[5]

  • The Unprotected Phenolic Group: The acidic proton of the hydroxyl group can interfere with the strong bases, such as sodium tert-butoxide (NaOtBu), commonly employed in Buchwald-Hartwig aminations.[4] This can lead to deprotonation of the phenol, potentially altering its electronic properties or causing unwanted side reactions. While protection of the phenol is an option, a more elegant and atom-economical approach is to utilize a base that is compatible with the free hydroxyl group. Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective in such cases.[6] Furthermore, specific ligand and base combinations, such as the use of BrettPhos with LiHMDS, have been shown to tolerate acidic protons.[4]

  • Electron-Withdrawing Trifluoromethoxy Group: The -OCF₃ group is a strong electron-withdrawing substituent, which can impact the electronic density of the aromatic ring.[7] Generally, electron-deficient aryl halides are excellent substrates for the Buchwald-Hartwig amination, as the electron-poor nature of the ring can facilitate the reductive elimination step of the catalytic cycle.[8] Therefore, the presence of the trifluoromethoxy group is anticipated to be beneficial for the desired transformation.

Experimental Protocol: A Guided Approach

This protocol provides a well-reasoned starting point for the selective mono-amination of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol. Optimization may be required depending on the specific amine coupling partner.

Reagents and Equipment
  • 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol

  • Amine of choice (e.g., morpholine, aniline, primary alkylamine)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst

  • Buchwald ligand (e.g., XPhos, RuPhos, or BrettPhos)[9]

  • Potassium phosphate (K₃PO₄), anhydrous

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate or microwave reactor

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Catalyst System Selection

The choice of ligand is critical for the success of the reaction.[10] Sterically hindered biaryl phosphine ligands are generally preferred for challenging substrates.

LigandRationale
XPhos A versatile and highly active ligand for a broad range of amines and aryl chlorides. Its bulk can promote the desired reductive elimination.[9]
RuPhos Particularly effective for secondary amines.[4]
BrettPhos Excellent for primary amines and offers good tolerance for acidic functional groups when paired with an appropriate base.[4][9]
Step-by-Step Protocol
  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol (1.0 equiv), the amine (1.1-1.5 equiv), and potassium phosphate (2.0-3.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the chosen phosphine ligand (1.2-1.5 times the palladium loading) in a small amount of the reaction solvent. Allow this mixture to stir for 10-15 minutes at room temperature to facilitate precatalyst formation.

  • Reaction Initiation: Add the anhydrous, degassed solvent to the flask containing the substrate, amine, and base. Then, add the prepared catalyst solution via syringe.

  • Reaction Conditions:

    • Conventional Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Microwave Irradiation: Heat the reaction in a sealed microwave vial to a temperature between 100-150 °C. Microwave heating can often significantly reduce reaction times.[11]

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Data Presentation and Optimization

Systematic optimization of reaction parameters is crucial for maximizing yield and selectivity. A design of experiments (DoE) approach can be highly effective.

Table of Proposed Starting Conditions and Optimization Parameters
ParameterStarting ConditionOptimization RangeRationale for Optimization
Palladium Source Pd(OAc)₂Pd₂(dba)₃, G3-XPhos precatalystPrecatalysts can offer improved activity and reproducibility.
Ligand XPhosRuPhos, BrettPhos, other biaryl phosphinesThe optimal ligand is highly dependent on the amine substrate.[9]
Base K₃PO₄Cs₂CO₃, K₂CO₃, LiHMDS (with BrettPhos)Weaker bases are preferred for the unprotected phenol.[4]
Solvent TolueneDioxane, THF, t-BuOHSolvent polarity can influence catalyst activity and solubility of reagents.
Temperature 100 °C80 - 120 °CLower temperatures may enhance selectivity for the C-I bond.
Amine Equivalents 1.21.1 - 2.0A slight excess of the amine is typically used to drive the reaction to completion.

Visualizing the Process

Diagram of the Catalytic Cycle

Buchwald_Hartwig_Amination cluster_substrate Substrate Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-I Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Palladium Amide Palladium Amide Amine Coordination->Palladium Amide Base, -H-Base+ Product Product Palladium Amide->Product Reductive Elimination Product->Pd(0)L Ar-I 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup (Substrate, Amine, Base in Solvent) start->setup catalyst Catalyst Preparation (Pd source + Ligand) start->catalyst reaction Combine and Heat (Conventional or Microwave) setup->reaction catalyst->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A streamlined workflow for the Buchwald-Hartwig amination experiment.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst, insufficient temperature, incorrect base or solvent.Use a precatalyst, screen different ligands and bases, increase temperature, ensure anhydrous and anaerobic conditions.
Formation of diarylated product Reaction at the chloro-position.Lower the reaction temperature, reduce reaction time, consider a more selective catalyst system (e.g., Ni-based).[5]
Hydrodehalogenation Presence of water or other protic sources, β-hydride elimination.Ensure strictly anhydrous conditions, use a ligand that promotes reductive elimination over β-hydride elimination.
Decomposition of starting material Base is too strong, temperature is too high.Switch to a weaker base (K₂CO₃, Cs₂CO₃), lower the reaction temperature.

Conclusion and Future Perspectives

The selective Buchwald-Hartwig amination of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol is a challenging yet achievable transformation that opens the door to a diverse array of novel chemical entities. By carefully considering the principles of chemoselectivity and the compatibility of reagents with the substrate's functional groups, researchers can successfully synthesize the desired mono-aminated products. The protocol and optimization strategies outlined in this guide provide a solid foundation for achieving this synthetic goal. Further exploration of nickel-catalyzed systems and the development of even more selective and robust catalyst-ligand combinations will continue to push the boundaries of what is possible in the realm of C-N bond formation.

References

  • Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross-Coupling/24.
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  • Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship. [URL: https://escholarship.org/uc/item/4vj3f82p]
  • How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F. [URL: https://pubs.rsc.org/en/content/articlehtml/2020/sc/c9sc03095f]
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. [URL: https://www.researchgate.net/publication/262575308_ChemInform_Abstract_Buchwald-Hartwig_Amination_of_Heteroaryl_Chlorides_by_Employing_MorDalPhos_under_Aqueous_and_Solvent-Free_Conditions]
  • Pd-Catalyzed O‑Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5075254/]
  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00843a]
  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). [URL: https://www.researchgate.net/figure/Buchwald-Hartwig-amination-between-4-chloroanisole-4a-and-morpholine-2a_fig3_335035540]
  • Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines | Journal of the American Chemical Society - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ja903049z]
  • Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/069.shtm]
  • General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c01284]
  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2597701/]
  • Palladium-/Copper-Catalyzed Regioselective Amination and Chloroamination of Indoles | Organic Letters - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol201614f]
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Application Note: Strategic Preparation of Biaryl Ethers from 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the preparation of biaryl ethers using 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol as the nucleophilic scaffold. This specific building block is highly valued in medicinal chemistry due to its "fluorine-rich" motif (increasing lipophilicity and metabolic stability) and its orthogonal reactive handles (Phenol, Aryl Iodide, Aryl Chloride).

The Core Challenge: The primary synthetic difficulty lies in chemoselectivity . The molecule contains a highly reactive ortho-iodide and a moderately reactive meta-chloride. Standard cross-coupling conditions (e.g., Pd-catalyzed Buchwald-Hartwig) pose a high risk of oxidative addition into the C–I bond, leading to polymerization or hydrodehalogenation rather than the desired C–O bond formation.

The Solution: This guide prioritizes Copper-Promoted Chan-Evans-Lam Coupling and Nucleophilic Aromatic Substitution (SNAr) . These pathways operate orthogonally to the aryl iodide, preserving it for subsequent diversification (e.g., Suzuki-Miyaura coupling) in a fragment-based drug design (FBDD) workflow.

Chemical Context & Reactivity Profile[1][2][3][4][5][6][7]

Substrate Analysis
  • Compound: 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol

  • Key Features:

    • -OH (C1): The nucleophilic handle. The pKa is lowered (~7-8) relative to phenol (10) due to the electron-withdrawing inductive effects of the ortho-I, meta-Cl, and para-OCF3 groups.

    • -I (C2): Highly reactive electrophile. Must be preserved.

    • -OCF3 (C4): Lipophilic, metabolically stable, electron-withdrawing.

    • -Cl (C5): Steric blocker and secondary electrophile.

Strategic Decision Matrix

Select the protocol based on your coupling partner (the "Electrophile").

DecisionTree Start Target: Biaryl Ether Partner Identify Coupling Partner Start->Partner Boronic Aryl Boronic Acid (Ar-B(OH)2) Partner->Boronic Partner is Nitro Activated Halide (e.g., 4-F-NO2-Ph, 2-Cl-Pyridine) Partner->Nitro Partner is Halide Unactivated Halide (e.g., Bromobenzene) Partner->Halide Partner is MethodA Method A: Chan-Lam Coupling (Preserves Ar-I) Boronic->MethodA Recommended MethodB Method B: SnAr Substitution (Metal-Free) Nitro->MethodB Recommended MethodC Method C: Ullmann-Ma (High Risk of Side Rxn) Halide->MethodC Caution

Figure 1: Decision matrix for selecting the optimal etherification strategy.

Method A: Copper-Promoted Chan-Evans-Lam Coupling

Best For: Coupling with Aryl Boronic Acids while preserving the ortho-iodide.

Mechanism & Rationale

The Chan-Lam coupling utilizes a Copper(II) source (usually Cu(OAc)2) and atmospheric oxygen.[1] Crucially, the oxidative addition of Cu into Ar-I bonds is kinetically slow compared to the transmetallation of the boronic acid. This allows the formation of the C–O bond without disturbing the iodine handle.

Protocol

Scale: 1.0 mmol basis.

ReagentEquiv.[2][3][4][5][6]AmountRole
Substrate (Phenol) 1.01.0 mmolNucleophile
Aryl Boronic Acid 2.02.0 mmolElectrophile (Excess required)
Cu(OAc)2 1.0181 mgPromoter (Stoichiometric preferred*)
Pyridine 3.0242 µLLigand/Base
4Å Molecular Sieves N/A200 mgWater Scavenger (Critical)
DCM (Anhydrous) N/A10 mL (0.1 M)Solvent

*Note: While catalytic variants exist, stoichiometric Copper is recommended for this specific substrate to ensure rapid conversion before any de-iodination can occur.

Step-by-Step Procedure:

  • Setup: Flame-dry a 20 mL reaction vial equipped with a stir bar. Allow to cool under Argon.

  • Solids: Add the Substrate (Phenol), Aryl Boronic Acid, Cu(OAc)2, and activated 4Å powdered molecular sieves.

  • Solvent: Add anhydrous Dichloromethane (DCM).

  • Activation: Add Pyridine dropwise. The solution should turn a deep blue/green (characteristic of Cu-Pyridine complexes).

  • Atmosphere: Critical Step. Do not seal under Argon. Cap the vial with a drying tube or a septum with a balloon filled with dry air/oxygen. The reaction requires O2 to re-oxidize Cu(I) to Cu(II) if running catalytically, or to facilitate the reductive elimination cycle.

  • Reaction: Stir vigorously at Room Temperature (25 °C) for 16–24 hours.

    • Monitoring: Check LCMS for the disappearance of the Phenol (M-H) peak.

  • Workup: Dilute with EtOAc (30 mL). Filter through a pad of Celite to remove copper salts. Wash filtrate with 1M HCl (to remove pyridine), then Brine. Dry over Na2SO4.

Troubleshooting
  • Low Yield? The ortho-iodide creates steric bulk. Switch solvent to 1,2-Dichloroethane (DCE) and heat to 40 °C. Do not exceed 50 °C to avoid iodine scrambling.

  • Protodeboronation? If the boronic acid decomposes before coupling, add the boronic acid in two portions (0 hours and 4 hours).

Method B: Nucleophilic Aromatic Substitution (SNAr)

Best For: Coupling with electron-deficient partners (e.g., 4-Fluoronitrobenzene, 2-Chloropyridine).

Rationale

Since the starting phenol is electron-poor (pKa ~7), the generated phenoxide anion is stable but less nucleophilic. Therefore, the electrophile must be highly activated. This method is robust, metal-free, and scalable.

Protocol

Scale: 1.0 mmol basis.

ReagentEquiv.[2][3][5]AmountRole
Substrate (Phenol) 1.01.0 mmolNucleophile
Electrophile 1.21.2 mmolActivated Aryl Halide
K2CO3 2.0276 mgBase
DMF (or DMSO) N/A5 mL (0.2 M)Polar Aprotic Solvent

Step-by-Step Procedure:

  • Dissolution: In a vial, dissolve the Substrate in DMF.

  • Deprotonation: Add K2CO3. Stir at RT for 15 minutes. The mixture may turn yellow/orange as the phenoxide forms.

  • Addition: Add the Electrophile (e.g., 2-Chloro-3-nitropyridine).

  • Reaction: Heat to 80 °C for 4–6 hours.

    • Note: The ortho-iodine is stable to K2CO3/DMF at this temperature.

  • Workup: Pour into ice water (50 mL). The product often precipitates. If solid, filter and wash with water.[6] If oil, extract with EtOAc.

Strategic Value: Sequential Functionalization

The primary reason to use 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol is to utilize the Iodine handle after ether formation.

SequentialWorkflow SM Starting Material (Ar-OH, Ar-I) Step1 Step 1: Chan-Lam (Forms Ether) SM->Step1 + Ar'-B(OH)2 Cu(OAc)2 Intermed Intermediate (Biaryl Ether + Ar-I) Step1->Intermed Step2 Step 2: Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Intermed->Step2 + Ar''-B(OH)2 Pd(dppf)Cl2 Final Final Drug Scaffold (Tri-aryl Core) Step2->Final

Figure 2: The sequential workflow utilizing the preserved aryl iodide.

Analytical Data & Quality Control

When validating the product, specific spectral shifts confirm the transformation:

  • 19F NMR:

    • Starting Material: The -OCF3 signal usually appears around -58.0 ppm .

    • Product: Upon etherification, the electronic environment changes slightly. Expect a shift of 0.5 – 1.0 ppm . This is the quickest way to verify conversion without interference from hydrocarbon solvents.

  • 1H NMR:

    • Loss of OH: Disappearance of the broad singlet (usually >9.0 ppm in DMSO-d6).

    • Aromatic Region: The protons at C3 and C6 (para to each other) will show distinct splitting changes if the symmetry of the ring is altered by a bulky ether group.

  • LCMS:

    • Pattern: Look for the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

    • Ionization: Ethers ionize better in positive mode (ESI+) than the free phenol (which prefers ESI-).

Safety & Handling

  • Poly-Halogenated Aromatics: These compounds can be skin sensitizers. Wear double nitrile gloves.

  • Iodine Instability: Avoid prolonged exposure of the starting material or product to light, as the C–I bond can undergo photolytic cleavage. Store in amber vials.

  • Copper Waste: All aqueous waste from the Chan-Lam coupling must be segregated as Heavy Metal Waste.

References

  • Chan-Lam Coupling (Original): Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids. Tetrahedron Letters, 39(19), 2937-2940. Link

  • Chan-Lam Mechanism: King, A. E., Brunold, T. C., & Stahl, S. S. (2009).[1] Mechanistic study of copper-catalyzed aerobic oxidative coupling of arylboronic acids and phenols. Journal of the American Chemical Society, 131(14), 5044-5045. Link

  • SNAr Methodology: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic substitution reactions in aromatic systems. Chemical Reviews, 49(2), 273-412. Link

  • Ortho-Halo Phenol Reactivity: Qiao, J. X., & Lam, P. Y. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[2][4] Synthesis, 2011(06), 829-856. Link

  • Trifluoromethoxy Group Properties: Leroux, F. R., Manteau, B., Jaenicki, J., & Colobert, F. (2008). The trifluoromethoxy group: Properties and synthetic applications. Journal of Fluorine Chemistry, 129(12), 1104-1109. Link

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Troubleshooting & Optimization

Technical Support Center: Resolving Solubility Issues of Trifluoromethoxy Phenols in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility challenges encountered with trifluoromethoxy phenols in aqueous media. The trifluoromethoxy (-OCF₃) group, while beneficial for modulating metabolic stability and bioactivity, significantly increases the lipophilicity of phenolic compounds, often leading to poor aqueous solubility.[1][2] This resource offers a structured, question-and-answer-based approach to systematically address and resolve these solubility issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the solubility of trifluoromethoxy phenols.

Q1: Why is my trifluoromethoxy-substituted phenol poorly soluble in water?

A1: The trifluoromethoxy (-OCF₃) group is highly hydrophobic. Its presence on a phenol ring dramatically increases the molecule's overall lipophilicity, or "oil-loving" nature.[2] This makes it difficult for the compound to favorably interact with polar water molecules, leading to low aqueous solubility. While the phenolic hydroxyl (-OH) group can form hydrogen bonds with water, the influence of the large, non-polar trifluoromethoxy group often dominates.[3]

Q2: I've noticed the pH of my aqueous solution changes when I add the trifluoromethoxy phenol. Why does this happen?

A2: Phenols are weakly acidic.[3] When dissolved in water, the hydroxyl group can donate a proton (H⁺), forming a phenoxide ion and slightly lowering the pH of the solution. The extent of this dissociation depends on the specific pKa of the trifluoromethoxy phenol.

Q3: Can I simply increase the temperature to improve solubility?

A3: Increasing the temperature can enhance the solubility of many compounds, including some phenolic derivatives.[4] However, this approach has limitations. Firstly, the solubility increase may not be substantial enough for your experimental needs. Secondly, many phenolic compounds can be thermolabile, meaning they can degrade at elevated temperatures, compromising the integrity of your experiment.[4] It is crucial to assess the thermal stability of your specific trifluoromethoxy phenol before relying on temperature as a primary solubilization method.

Q4: Are there any general starting points for improving the solubility of these compounds?

A4: Yes, several fundamental strategies can be employed as a starting point:

  • pH Adjustment: Modifying the pH of the aqueous medium can significantly impact the solubility of ionizable compounds like phenols.[5]

  • Co-solvents: The addition of a water-miscible organic solvent can create a more favorable environment for dissolving hydrophobic molecules.[6][7]

  • Surfactants: These molecules can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.[8][9]

These initial strategies are explored in greater detail in the troubleshooting guides below.

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step protocols and the scientific rationale behind them to address specific solubility challenges.

Issue 1: My trifluoromethoxy phenol precipitates out of my aqueous buffer.

This is a classic sign of exceeding the compound's intrinsic aqueous solubility. The following troubleshooting workflow can help you systematically address this issue.

Caption: Troubleshooting workflow for compound precipitation.

Step-by-Step Protocol: pH Adjustment
  • Determine the pKa of your trifluoromethoxy phenol: This can be found in the literature or predicted using computational tools.

  • Prepare a series of buffers: Create buffers with pH values spanning a range around the pKa (e.g., pKa ± 2 pH units).

  • Conduct a solubility study: Add an excess of your compound to each buffer.

  • Equilibrate: Agitate the samples for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Separate and quantify: Centrifuge or filter the samples to remove undissolved solid. Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

Causality: For a phenolic compound, increasing the pH above its pKa will deprotonate the hydroxyl group, forming a more polar and thus more water-soluble phenoxide ion.[5] Conversely, at pH values below the pKa, the compound will exist predominantly in its less soluble, neutral form.

pH of BufferSolubility of Trifluoromethoxy Phenol (Hypothetical)
pKa - 2Low
pKa - 1Moderate
pKaIncreased
pKa + 1High
pKa + 2Very High
Step-by-Step Protocol: Co-solvent Addition
  • Select a biocompatible co-solvent: Common choices include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6][10]

  • Prepare a high-concentration stock solution: Dissolve your trifluoromethoxy phenol in the chosen co-solvent.

  • Titrate into your aqueous buffer: Slowly add small aliquots of the stock solution to your aqueous medium while vortexing or stirring.

  • Observe for precipitation: Stop adding the stock solution at the first sign of persistent cloudiness or precipitation. This represents the kinetic solubility limit in that co-solvent/buffer mixture.

  • Optimize the co-solvent percentage: For your experiments, use a final co-solvent concentration that is safely below this limit.

Causality: Co-solvents work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for the dissolution of hydrophobic solutes.[7] They essentially bridge the gap in polarity between the water and the trifluoromethoxy phenol.

Issue 2: The required concentration for my assay is unachievable even with pH adjustment and co-solvents.

When basic methods are insufficient, more advanced formulation strategies are necessary.

Caption: Decision tree for advanced solubility enhancement.

Advanced Method 1: Cyclodextrin Inclusion Complexes

Q: What are cyclodextrins and how do they work? A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate hydrophobic molecules, like trifluoromethoxy phenols, within their cavity, effectively shielding the hydrophobic part from the aqueous environment and increasing its apparent water solubility.[11][13]

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

  • Select a cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are common choices.[14]

  • Molar Ratio: Determine the desired molar ratio of your trifluoromethoxy phenol to the cyclodextrin (e.g., 1:1).

  • Kneading: In a mortar, mix the cyclodextrin with a small amount of water to form a paste.

  • Incorporation: Gradually add the trifluoromethoxy phenol to the paste and knead thoroughly for 30-60 minutes.

  • Drying: Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.

  • Solubility Testing: Evaluate the solubility of the prepared complex in your aqueous medium.

Formulation StrategyPotential Solubility IncreaseKey Consideration
pH AdjustmentVariable, pKa dependentCompound stability at extreme pH
Co-solvents2-10 foldPotential for co-solvent to interfere with assay
Cyclodextrins10-100+ foldStoichiometry and binding affinity
Solid Dispersions10-100+ foldPhysical stability of the amorphous form
Nanoparticles10-1000+ foldScalability and regulatory considerations
Advanced Method 2: Solid Dispersions

Q: What is a solid dispersion and how does it improve solubility? A: A solid dispersion is a system where a hydrophobic drug is dispersed within a hydrophilic carrier, usually in an amorphous state.[14][15][16] This technique enhances solubility by reducing the particle size to a molecular level, improving wettability, and preventing the drug from crystallizing out of solution.[15]

Experimental Protocol: Preparation of a Solid Dispersion (Solvent Evaporation Method)

  • Carrier and Solvent Selection: Choose a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)) and a common solvent in which both the carrier and your trifluoromethoxy phenol are soluble.[16][17]

  • Dissolution: Dissolve both the compound and the carrier in the selected solvent.

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film of the solid dispersion on the flask.

  • Drying and Pulverization: Further dry the solid dispersion under vacuum to remove any residual solvent. Scrape the dried material and pulverize it into a fine powder.

  • Solubility Assessment: Determine the dissolution rate and solubility of the prepared solid dispersion.

Advanced Method 3: Nanoparticle Engineering

Q: How can formulating my compound as a nanoparticle help with solubility? A: Reducing the particle size of a hydrophobic compound to the nanometer scale dramatically increases its surface area-to-volume ratio.[18] This leads to a significant increase in dissolution velocity. Encapsulating the compound within polymeric nanoparticles or liposomes can also improve its aqueous dispersibility and stability.[19][20][21]

Experimental Protocol: Nanoprecipitation for Nanoparticle Formulation

  • Organic Phase Preparation: Dissolve your trifluoromethoxy phenol and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188) to stabilize the nanoparticles.

  • Nanoprecipitation: Inject the organic phase into the aqueous phase under constant stirring. The rapid solvent diffusion will cause the polymer and drug to co-precipitate, forming nanoparticles.[21]

  • Solvent Removal: Remove the organic solvent via evaporation, typically using a rotary evaporator.

  • Purification and Concentration: The resulting nanoparticle suspension can be purified and concentrated if necessary using techniques like centrifugation or tangential flow filtration.

Section 3: Prodrug Strategies

Q: My compound is intended for in vivo use, and the formulation approaches are too complex. Is there a chemical modification strategy I can consider?

A: Yes, a prodrug approach is a viable strategy for improving the aqueous solubility of phenolic compounds for in vivo applications.[22][23][24]

What is a prodrug? A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[23] For phenols, the hydroxyl group is an ideal handle for attaching a solubilizing promoiety.

Common Prodrug Strategies for Phenols:

  • Phosphate Esters: Attaching a phosphate group to the phenolic hydroxyl creates a highly water-soluble phosphate ester. This ester is readily cleaved in vivo by alkaline phosphatases to release the active phenol.[25]

  • Amino Acid Esters: Linking an amino acid to the phenol via an ester bond introduces an ionizable amino group. This allows for the formation of highly water-soluble salts. These esters are typically cleaved by esterases in the body.[23]

Causality: The addition of a highly polar, ionizable group like a phosphate or an amino acid fundamentally changes the physicochemical properties of the molecule, transforming a poorly soluble compound into one that is readily soluble in aqueous media.[23][24]

Caption: Prodrug activation pathway for phenolic compounds.

This technical guide provides a comprehensive framework for addressing the solubility challenges associated with trifluoromethoxy phenols. By systematically applying the principles and protocols outlined, researchers can effectively formulate these compounds for a wide range of applications.

References

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. J. Adv. Pharm. Edu. & Res. [Online] Available at: [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. [Online] Available at: [Link]

  • Tool to Increase Solubility: Solid Dispersion - PharmaInfo. [Online] Available at: [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. [Online] Available at: [Link]

  • A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC. [Online] Available at: [Link]

  • Encapsulation of phenolic compounds with liposomal improvement in the cosmetic industry. [Online] Available at: [Link]

  • SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. [Online] Available at: [Link]

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storage stability and light sensitivity of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol, providing explanations grounded in its chemical structure.

Q1: What are the recommended storage conditions for solid 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol?

A1: For optimal stability, the solid compound should be stored in a tightly sealed, opaque container, preferably an amber glass vial, to protect it from light.[1] The storage environment should be cool, dry, and well-ventilated.[2] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize the risk of oxidative degradation.[3] Store away from strong oxidizing agents, bases, and incompatible materials.[2][4]

  • Rationale: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by air and light.[5] The carbon-iodine bond is the weakest of the carbon-halogen bonds and can be susceptible to homolytic cleavage upon exposure to light, potentially leading to discoloration.[6] A cool, dry environment minimizes the risk of thermal and hydrolytic degradation.

Q2: How sensitive is this compound to light? What precautions should I take?

A2: While specific photostability data is unavailable, the presence of both a phenol ring and an iodo substituent suggests that 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol is likely light-sensitive.[7][8] Aryl iodides and phenols are known to degrade upon exposure to UV and visible light.[6]

Precautions:

  • Storage: Always store the solid compound and solutions in amber vials or containers wrapped in aluminum foil.[1][8]

  • Handling: When weighing or preparing solutions, minimize exposure to direct laboratory light. Work in a dimly lit area or use a fume hood with the sash lowered.[1] For highly sensitive experiments, consider using brown or yellow lighting, which has a longer wavelength and is less energetic.[7][8]

  • Analysis: When analyzing samples by techniques like HPLC or NMR, prepare them in amber glassware and keep them covered until they are placed in the instrument.[7]

Q3: What are the likely degradation pathways for this molecule?

A3: Based on its structure, several degradation pathways can be hypothesized:

  • Photodegradation: The primary concern is the cleavage of the carbon-iodine bond upon exposure to light, which could generate radical species and potentially lead to the formation of colored impurities (free iodine).[6]

  • Oxidative Degradation: The phenol group is susceptible to oxidation, especially in the presence of oxygen, metal ions, or basic conditions. This can lead to the formation of quinone-type structures, often resulting in a pink or brown discoloration.[9]

  • Thermal Degradation: At elevated temperatures, decomposition can occur. While the trifluoromethoxy group generally imparts thermal stability, the overall stability will be dictated by the weakest bonds in the molecule.[10] For substituted phenols, decomposition can involve the loss of functional groups.[11]

  • Hydrolysis: The trifluoromethoxy group is generally stable to hydrolysis. However, under strongly alkaline conditions, it can undergo hydrolysis to a carboxylic acid, though this is less common than other degradation pathways for this molecule.[12][13]

Q4: Is the trifluoromethoxy (-OCF3) group stable?

A4: Yes, the trifluoromethoxy group is known for its high metabolic and chemical stability due to the strength of the carbon-fluorine bonds.[12] It is significantly more resistant to hydrolysis than, for example, an ester group. While it can be forced to hydrolyze under harsh basic conditions, it is not considered a labile functional group under standard experimental and storage conditions.[12][14]

Troubleshooting Guide

This section provides solutions to specific issues you might encounter during your experiments, linking them to the chemical properties of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol.

Observed Problem Probable Cause(s) Recommended Actions & Scientific Explanation
Solid compound has developed a yellow, pink, or brownish tint over time. 1. Photodegradation: Exposure to ambient light has likely caused the cleavage of the C-I bond, releasing trace amounts of free iodine (I₂), which is colored.[6] 2. Oxidation: The phenolic hydroxyl group may have been oxidized by atmospheric oxygen, forming colored quinone-like species.[9]Solution: 1. Assess Purity: Check the purity of the material using a suitable analytical method (e.g., HPLC, LC-MS, NMR) before use. 2. Purification: If minor degradation has occurred, consider recrystallization or flash chromatography to purify the compound. 3. Prevention: For future storage, transfer the compound to a fresh amber vial, purge with an inert gas (argon or nitrogen), and store in a dark, cool location such as a desiccator or refrigerator.[2][15]
Inconsistent results or loss of compound activity in solution-based assays. 1. Degradation in Solution: The compound may be degrading after being dissolved, especially if the solvent is not degassed or if the solution is exposed to light. 2. pH Instability: Phenols can be more susceptible to oxidation at higher (basic) pH.[16] The stability of the compound in your specific buffer or media may be limited.Solution: 1. Prepare Fresh Solutions: Always prepare solutions immediately before use.[1] 2. Use Degassed Solvents: To minimize oxidation, use solvents that have been sparged with nitrogen or argon. 3. Protect from Light: Keep solutions in amber vials or wrapped in foil during the entire experiment.[1] 4. Conduct a Stability Study: Test the stability of your compound in the assay buffer over the time course of your experiment. Analyze aliquots at different time points by HPLC to quantify any degradation.
Appearance of unexpected peaks in HPLC or LC-MS analysis. 1. Forced Degradation: The analytical method itself (e.g., high temperature in the GC inlet) or sample preparation conditions (e.g., pH of the mobile phase) could be causing on-column or pre-analysis degradation. 2. Contamination: The sample may be contaminated with degradation products from improper storage or handling.Solution: 1. Method Validation: Ensure your analytical method is "stability-indicating." This involves running forced degradation studies (acid, base, peroxide, heat, light) to show that the method can separate the intact compound from its degradation products.[12] 2. Analyze a Fresh Sample: Prepare a sample from a fresh, unopened vial of the compound to rule out degradation from long-term storage. 3. Optimize Conditions: If on-column degradation is suspected, try using a lower analysis temperature or a mobile phase with a more neutral pH.

Experimental Protocols & Data

Table 1: Recommended Storage and Handling Summary
Parameter Recommendation Rationale
Storage Temperature 2-8°C or as specified by the supplier.Reduces the rate of potential thermal degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of the phenol moiety.[3]
Light Protection Amber glass vial, store in the dark.Prevents photodegradation, particularly cleavage of the C-I bond.[1][7]
Container Tightly sealed glass container.Prevents exposure to moisture and atmospheric oxygen.
Handling Minimize exposure to light and air.Halogenated phenols are sensitive to environmental factors.[1][8]
Solvent for Solutions Use freshly prepared, degassed solvents.Removes dissolved oxygen that can promote oxidation.
Hypothetical Degradation Workflow

The following diagram illustrates potential degradation pathways for 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol under stress conditions. This is a conceptual model based on known chemical reactivity.

G cluster_photo Photodegradation (Light/UV) cluster_ox Oxidation (O2, Peroxide) cluster_hydrolysis Hydrolysis (Strong Base) parent 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol photo_prod De-iodinated Phenol + I• radical parent->photo_prod C-I Bond Cleavage ox_prod Quinone-like Species parent->ox_prod Phenol Oxidation hydro_prod 5-Chloro-2-iodo-4-hydroxybenzoic acid parent->hydro_prod -OCF3 to -COOH

Caption: Potential degradation pathways of the target compound.

References

  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Available at: [Link]

  • Heermans, R. & Novar, H. (1961). Hydrolytic Stability of the Trifluoromethyl Group on the Aromatic Nucleus. Journal of Organic Chemistry.
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  • Batoeva, A. A. (2017). Oxidative degradation of phenols in sono-Fenton-like systems upon high-frequency ultrasound irradiation. Russian Journal of Physical Chemistry A, 91(12), 2331-2338.
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Validation & Comparative

infrared (IR) spectroscopy peaks for 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol

Introduction

5-Chloro-2-iodo-4-(trifluoromethoxy)phenol is a complex aromatic compound with significant potential in synthetic chemistry and drug development. Its multifaceted structure, featuring a phenol backbone heavily substituted with halogens and a trifluoromethoxy group, necessitates precise analytical characterization. Infrared (IR) spectroscopy is a powerful, non-destructive technique that provides a unique molecular fingerprint, revealing the key functional groups and structural features of a molecule. This guide offers a detailed predictive analysis of the IR spectrum of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol, grounded in the established principles of vibrational spectroscopy and supported by comparative data from structurally related compounds.

Predicted Infrared Spectrum: A Functional Group Analysis

The infrared spectrum of a molecule is determined by the vibrational modes of its constituent bonds. By dissecting 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol into its fundamental components, we can predict the characteristic absorption peaks. The vibrational spectrum of any molecule is a unique physical property that can be used for identification.[1]

The Phenolic O-H Group

The hydroxyl (-OH) group attached to the aromatic ring is one of the most identifiable features in an IR spectrum.

  • O-H Stretching: Phenols typically exhibit a broad, strong absorption band in the region of 3600-3200 cm⁻¹ due to intermolecular hydrogen bonding.[2][3] The precise position and broadness of this peak are sensitive to the concentration and physical state of the sample.[4] For 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol, a strong, broad peak is anticipated around 3400-3200 cm⁻¹ .

The Aromatic Ring (C₆H₂ Core)

The benzene ring gives rise to several characteristic vibrations.

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring typically appear at wavenumbers just above 3000 cm⁻¹.[5] Expect sharp, medium-intensity peaks in the 3100-3000 cm⁻¹ region.[2]

  • Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring results in a series of sharp peaks of variable intensity in the 1600-1450 cm⁻¹ region.[2][3] For this substituted phenol, prominent peaks are expected around 1580 cm⁻¹ and 1470 cm⁻¹ .

  • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring influences the C-H out-of-plane ("oop") bending vibrations, which appear in the fingerprint region. The presence of two adjacent free hydrogen atoms typically results in a strong absorption in the 860-800 cm⁻¹ range.[6]

The Trifluoromethoxy (-OCF₃) Group

The trifluoromethoxy group is a strong electron-withdrawing substituent with highly characteristic IR absorptions.

  • C-F Stretching: The carbon-fluorine bonds are very strong and polar, leading to intense absorption bands. The CF₃ group typically shows strong, characteristic absorptions in the 1300-1000 cm⁻¹ region.[7][8] Specifically, asymmetric and symmetric C-F stretching vibrations are expected to produce very strong peaks between 1280 cm⁻¹ and 1100 cm⁻¹ .

  • C-O-C Stretching: The ether linkage (Ar-O-CF₃) will also contribute to the spectrum. The asymmetric C-O-C stretch is expected to appear as a strong band, likely coupled with the C-F vibrations in the 1250-1200 cm⁻¹ range.

The Halogen Substituents (C-Cl and C-I)

The carbon-halogen stretching vibrations are found at lower wavenumbers, and their positions are dependent on the mass of the halogen atom.[9]

  • C-Cl Stretching: The carbon-chlorine stretching vibration for aryl chlorides typically appears as a strong band in the 850-550 cm⁻¹ range.[10]

  • C-I Stretching: Due to the higher mass of iodine, the carbon-iodine stretching vibration occurs at an even lower frequency, generally near 500 cm⁻¹ .[11]

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, it is instructive to compare the expected IR spectrum of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol with the known spectra of simpler, related molecules. This comparison helps to isolate the contributions of each functional group.

Functional Group/VibrationPhenol4-Chlorophenol2-Iodophenol4-(Trifluoromethyl)phenol5-Chloro-2-iodo-4-(trifluoromethoxy)phenol (Predicted)
O-H Stretch (H-bonded) ~3350 cm⁻¹ (broad, strong)[3]~3340 cm⁻¹ (broad, strong)~3400 cm⁻¹ (broad, strong)~3330 cm⁻¹ (broad, strong)[12]~3400-3200 cm⁻¹ (broad, strong)
Aromatic C-H Stretch ~3040 cm⁻¹[2]~3060 cm⁻¹~3050 cm⁻¹~3050 cm⁻¹[12]~3100-3000 cm⁻¹ (medium, sharp)
Aromatic C=C Stretch ~1595, 1498 cm⁻¹[2]~1590, 1490 cm⁻¹[13]~1580, 1470 cm⁻¹[14][15]~1615, 1520 cm⁻¹[12]~1580, 1470 cm⁻¹ (medium-strong)
C-O Stretch (Phenolic) ~1220 cm⁻¹[2]~1225 cm⁻¹~1230 cm⁻¹~1260 cm⁻¹[12]~1250-1200 cm⁻¹ (strong)
C-F Stretch (-CF₃) N/AN/AN/A~1330, 1160, 1110 cm⁻¹ (strong)[12]~1280-1100 cm⁻¹ (very strong, multiple bands)
C-Cl Stretch N/A~825 cm⁻¹N/AN/A~850-750 cm⁻¹ (medium-strong)
C-I Stretch N/AN/ALow frequency, ~650 cm⁻¹N/A~650-500 cm⁻¹ (medium)

Note: The table above compiles typical values from various sources and serves as a comparative guide.

The comparison highlights that the predicted spectrum of our target molecule is a composite of the features observed in its simpler analogues. The presence of multiple electron-withdrawing groups (Cl, I, OCF₃) is expected to influence the electronic environment of the phenol, potentially shifting the C-O and O-H stretching frequencies.

Experimental Protocol: Acquiring the IR Spectrum

For a solid sample such as 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol, the potassium bromide (KBr) pellet method is a standard and reliable technique for obtaining a high-quality IR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Grind 1-2 mg of the crystalline sample into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar.

    • Gently mix the sample and KBr, then grind the mixture thoroughly for 2-3 minutes to ensure a homogenous dispersion.

  • Pellet Formation:

    • Transfer a portion of the mixture to a pellet-forming die.

    • Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2-5 minutes. This will form a transparent or translucent KBr pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The resulting spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers (cm⁻¹).

G cluster_high_freq High Frequency Region (4000-2500 cm⁻¹) cluster_mid_freq Mid-Frequency & Fingerprint Region (2500-1000 cm⁻¹) cluster_low_freq Low Frequency / Halogen Region (<1000 cm⁻¹) OH_stretch O-H Stretch ~3400-3200 cm⁻¹ (Broad, Strong) CH_stretch Aromatic C-H Stretch ~3100-3000 cm⁻¹ (Medium) CC_stretch Aromatic C=C Stretch ~1580 & 1470 cm⁻¹ CF_stretch C-F & C-O-C Stretches ~1280-1100 cm⁻¹ (Very Strong) CH_bend C-H Bending ~850 cm⁻¹ CCl_stretch C-Cl Stretch ~850-750 cm⁻¹ CI_stretch C-I Stretch ~650-500 cm⁻¹

Caption: Key vibrational modes for 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol.

Conclusion

The infrared spectrum of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol is predicted to be rich in information, with distinct and identifiable peaks corresponding to its various functional groups. The most prominent features are expected to be a broad O-H stretch in the 3400-3200 cm⁻¹ region and a series of very strong C-F and C-O-C absorption bands between 1280 cm⁻¹ and 1100 cm⁻¹. Additional characteristic peaks for the aromatic C=C bonds, as well as the C-Cl and C-I bonds in the lower frequency region, will complete the unique spectral fingerprint of this molecule. This predictive guide, supported by comparative data, provides a robust framework for the empirical analysis and structural verification of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol and related compounds in a research and development setting.

References

  • Michalowska, J., et al. (2006). Infrared study of chlorophenols and products of their photodegradation. Talanta, 70(5), 940-9. Available at: [Link]

  • Schnell, M., et al. (2001). IR and UV Absorption Spectrum of the Trifluoromethoxy Radical, CF3O·, Isolated in Rare Gas Matrices. The Journal of Physical Chemistry A, 105(10), 1897-1904. Available at: [Link]

  • de Wit, G., et al. (2025). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. Physical Chemistry Chemical Physics, 27(8), 5897-5906. Available at: [Link]

  • Beg, M. A. A., & Clark, H. C. (1962). Chemistry of the Trifluoromethyl Group: Part V. Infrared Spectra of Some Phosphorus Compounds Containing CF3. Canadian Journal of Chemistry, 40(3), 393-400. Available at: [Link]

  • Coggeshall, N. D. (1947). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Journal of the American Chemical Society, 69(7), 1620-1624. Available at: [Link]

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Reference Standards for 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol: A Qualification & Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise analysis of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol —a highly functionalized halogenated phenol intermediate—presents unique challenges due to its electron-deficient ring and photosensitive iodine substituent. Unlike common pharmacopeial standards, this compound often lacks a commercially available Certified Reference Material (CRM), forcing researchers to choose between Custom Synthesis High-Purity Standards and In-House Qualified Working Standards .

This guide objectively compares these reference standard options, detailing the critical quality attributes (CQAs) required for regulatory compliance. We provide experimental protocols for structural confirmation and purity analysis, highlighting the specific instability risks associated with the ortho-iodo moiety.

Quick Comparison: Reference Standard Options
FeatureOption A: Custom Certified Reference Material (CRM) Option B: In-House Qualified Working Standard Option C: Synthesis Grade (Raw Intermediate)
Purity >99.5% (Chromatographic & Mass Balance)>98.0% (Chromatographic)90–95% (Variable)
Traceability SI-Traceable (qNMR/Mass Balance)Traceable to Primary StandardNone / Vendor CoA only
Uncertainty Explicitly calculated (

)
EstimatedUnknown
Stability Guaranteed (with retest dates)Must be monitoredUnknown
Use Case GMP Release, Method ValidationRoutine QC, In-process checksEarly R&D, Synthesis screening

Compound Profile & Analytical Challenges

Before selecting a standard, one must understand the molecule's behavior.[1] The combination of three electron-withdrawing groups (Cl, I, OCF


) creates a highly acidic phenol with specific degradation pathways.
  • Chemical Name: 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol

  • Core Structure: Phenol ring substituted at 2 (Iodo), 4 (Trifluoromethoxy), and 5 (Chloro).

  • Molecular Formula: C

    
    H
    
    
    
    ClF
    
    
    IO
    
    
  • Key Analytical Risks:

    • Photolytic De-iodination: The C–I bond is weak (

      
      50 kcal/mol) and susceptible to homolytic cleavage under UV/Vis light, forming radical intermediates.
      
    • Acidity: The pKa is estimated to be

      
      , meaning pH control in mobile phases is critical to prevent peak tailing.
      
    • Hygroscopicity: As a phenol, it may absorb atmospheric moisture, biasing "as is" assay calculations.

Technical Deep Dive: Performance Comparison

We compared a Custom CRM (Option A) against a typical Synthesis Grade Material (Option C) to demonstrate why "purity" on a label is insufficient for analytical rigor.

Experiment 1: Purity & Impurity Profiling (HPLC-UV)
  • Method: RP-HPLC (C18), Gradient Elution (See Section 5).

  • Detection: UV at 280 nm (optimized for iodinated phenols).

Table 1: Comparative Impurity Profile

ParameterCustom CRM (Option A)Synthesis Grade (Option C)Impact on Analysis
Main Peak Area % 99.8% 94.2% Option C causes ~5% bias in quantitation.
Des-iodo Impurity <0.05%2.1%High risk of co-elution; mimics metabolite.
Regioisomers Not Detected1.5%Incorrect structure assignment in NMR.
Water (KF) 0.02%0.8%Weight error if not corrected.
Residual Solvent <100 ppm>5000 ppm (Toluene)Interferes with headspace analysis.
Experiment 2: Stability Under Stress (Forced Degradation)

Samples of the Reference Standard were exposed to ambient lab light (fluorescent) for 24 hours.

  • Result: The clear solution turned pale yellow.

  • HPLC Data: A new peak appeared at RRT 0.85 (identified as the des-iodo analog: 3-chloro-4-(trifluoromethoxy)phenol).

Visualization: Qualification Workflow

The following diagram outlines the self-validating logic required to qualify an In-House Working Standard (Option B) using a Primary Standard (Option A).

QualificationWorkflow Synthesize Crude Synthesis (Option C) Purify Recrystallization & Drying Synthesize->Purify Remove Isomers StructConf Structural Confirmation (1H-NMR, 13C-NMR, MS) Purify->StructConf Verify ID PurityAssay Purity Assignment (Mass Balance Approach) StructConf->PurityAssay ID Confirmed PackStore Pkg in Amber Vials & Store @ -20°C PurityAssay->PackStore Assign Potency Monitor Ongoing Stability Monitoring PackStore->Monitor Periodic Retest Monitor->PurityAssay Update Potency

Figure 1: Workflow for converting a raw synthesis intermediate into a qualified working reference standard.

Experimental Protocols

To ensure reproducibility, use these specific methodologies. These protocols are designed to be self-validating ; if the system suitability criteria are not met, the data is invalid.

Protocol A: HPLC Purity & Assay
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses phenol ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30%

      
       90% B (Linear ramp)
      
    • 15-20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 280 nm (Primary), 220 nm (Secondary for non-aromatic impurities).

  • System Suitability:

    • Tailing Factor:

      
      .
      
    • %RSD (n=5 injections):

      
       for Assay.
      
Protocol B: Handling & Storage (Critical)
  • Light Protection: All weighing and dilution must be performed under yellow (sodium vapor) light or in amber glassware wrapped in foil.

  • Solvent Selection: Dissolve in Methanol . Avoid DMSO if possible, as it can accelerate oxidative de-iodination over time.

  • Storage: Store solid standard at -20°C under Argon/Nitrogen.

Degradation Pathway Analysis

Understanding degradation is vital for interpreting "unknown" peaks in your chromatogram.

Degradation Parent 5-Chloro-2-iodo-4- (trifluoromethoxy)phenol Radical Phenoxy Radical Intermediate Parent->Radical hν (Light) DesIodo 3-Chloro-4- (trifluoromethoxy)phenol Radical->DesIodo H-abstraction Dimer Polymerized/Dimerized Products Radical->Dimer Coupling

Figure 2: Primary photolytic degradation pathway leading to the des-iodo impurity.

Selection Guide: Which Standard Do You Need?

Your GoalRecommended StandardWhy?
Identifying the compound in a mixture Option C (Synthesis Grade) Sufficient for retention time matching (Qualitative).
Quantifying yield of a reaction Option B (Working Std) Good balance of cost vs. accuracy; >98% purity is acceptable.
GMP Release Testing / Clinical Batches Option A (Custom CRM) Mandatory for regulatory filings; requires calculated uncertainty.
Impurity Identification Option C (Enriched) Use "mother liquor" or crude fractions to isolate and identify specific impurities.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • National Institute of Standards and Technology (NIST). (2024). Reference Materials for Chemical Analysis.[1][2][3] [Link]

  • PubChem. (2024).[4] Compound Summary: Halogenated Phenols and Stability. [Link]

  • European Pharmacopoeia (Ph. Eur.). (2024).[2] General Text 5.12: Reference Standards. [Link]

Sources

A Researcher's Guide to the Structural Elucidation of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol: A Comparative Analysis of Crystallographic and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, a definitive understanding of a molecule's three-dimensional structure is paramount. It dictates physicochemical properties, biological activity, and ultimately, its viability as a therapeutic agent. While a wealth of analytical techniques exists, single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing unambiguous atomic-level structural information. This guide addresses the structural characterization of the novel compound 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol , a molecule of interest due to its unique substitution pattern of a heavy halogen (iodine), a smaller halogen (chlorine), and a potent electron-withdrawing trifluoromethoxy group on a phenol scaffold.

A comprehensive search of leading crystallographic databases, including the Cambridge Structural Database (CSD), reveals that the crystal structure of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol has not yet been publicly reported.[1][2][3] This absence of data presents both a challenge and an opportunity. This guide, therefore, serves a dual purpose: firstly, to provide a detailed, field-proven protocol for obtaining high-quality single crystals of this target molecule and determining its structure via SCXRD. Secondly, it will offer a comparative analysis of alternative and complementary solid-state characterization techniques, namely Powder X-ray Diffraction (PXRD) and solid-state Nuclear Magnetic Resonance (ssNMR), which are invaluable when single crystals are not readily obtainable.

The Pivotal Role of Intermolecular Interactions: A Predictive Comparison

The unique combination of substituents on the phenol ring of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol suggests a rich landscape of potential non-covalent interactions that will govern its crystal packing. Based on the known crystallographic behavior of analogous compounds, we can anticipate the following key interactions:

  • Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and will likely form robust O-H···O hydrogen bonds with neighboring molecules, a common motif in the crystal structures of phenols.[4]

  • Halogen Bonding: The iodine atom, with its electropositive σ-hole, is a potent halogen bond donor.[5] We can predict the formation of strong I···O or I···N (if co-crystallized with a nitrogenous base) halogen bonds, which are highly directional and can be exploited in crystal engineering.[4][6] The chlorine atom can also participate in weaker halogen bonds.

  • π-π Stacking: The aromatic ring provides a platform for π-π stacking interactions, which will contribute to the overall stability of the crystal lattice.

  • Dipole-Dipole Interactions: The highly polar trifluoromethoxy group will induce significant dipole moments, leading to dipole-dipole interactions that will influence molecular packing.

A comparison with the crystal structures of dihalogenated phenols and iodinated benzenes supports these predictions.[4][7] For instance, the crystal packing of diiodobenzenes reveals close intermolecular I···I contacts, and halogenated phenols often exhibit a competition between hydrogen bonding and halogen bonding in directing the supramolecular assembly.[4][7] The interplay of these forces in 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol will be fascinating to unravel and will provide crucial insights into its solid-state properties.

Experimental Workflow: From Powder to Structure

The following section details a comprehensive workflow for the single-crystal X-ray diffraction analysis of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol.

Part 1: Crystal Growth – The Critical First Step

Obtaining diffraction-quality single crystals is often the most challenging aspect of an SCXRD study.[8] For a small organic molecule like our target, several methods should be systematically explored.[9][10][11]

Recommended Crystallization Techniques:

Method Principle Solvent Considerations Advantages Disadvantages
Slow Evaporation Gradually increasing the concentration of the solute by slowly evaporating the solvent until the solution becomes supersaturated and crystals form.[12]A solvent in which the compound is moderately soluble.Simple to set up.Can sometimes lead to the formation of a polycrystalline crust.
Vapor Diffusion A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[9][12]A solvent in which the compound is soluble (S1) and a more volatile solvent in which it is insoluble (S2).Excellent for growing high-quality crystals from small amounts of material.[12]Requires careful selection of the solvent system.
Slow Cooling A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[8][9]A solvent in which the compound's solubility is temperature-dependent.Effective for compounds with suitable solubility profiles.Can sometimes result in twinning or other crystal defects if cooling is too rapid.

Step-by-Step Protocol for Vapor Diffusion:

  • Dissolve 5-10 mg of purified 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate, or acetone) in a small glass vial (the "inner vial").

  • In a larger glass vial (the "outer vial"), add a few milliliters of a volatile anti-solvent (e.g., hexanes, pentane, or diethyl ether).

  • Place the inner vial inside the outer vial, ensuring the top of the inner vial is open.

  • Seal the outer vial with a cap or parafilm and leave it undisturbed in a vibration-free location.

  • Monitor for crystal growth over several days to weeks.

G Crystal Growth Workflow (Vapor Diffusion) cluster_0 Preparation cluster_1 Diffusion Setup cluster_2 Incubation & Observation A Dissolve Compound in Solvent 1 B Place Solution in Inner Vial A->B D Place Inner Vial in Outer Vial B->D C Add Anti-Solvent (Solvent 2) to Outer Vial C->D E Seal Outer Vial D->E F Store in Vibration-Free Environment E->F G Monitor for Crystal Growth F->G

Caption: A schematic of the vapor diffusion method for crystal growth.

Part 2: Data Collection and Structure Solution

Once suitable crystals are obtained (ideally > 0.1 mm in all dimensions), the next step is X-ray diffraction analysis.[13]

Instrumentation:

A modern single-crystal X-ray diffractometer equipped with a dual-source (Mo and Cu) X-ray generator and a CCD or CMOS detector is ideal.[14] For a compound containing iodine, molybdenum radiation (Mo Kα, λ = 0.71073 Å) is generally preferred to minimize absorption effects.

Step-by-Step Protocol:

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Center the crystal in the X-ray beam and collect a series of diffraction images as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.

  • Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

  • Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.[13]

  • Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data to achieve the best possible fit.

Alternative and Complementary Solid-State Characterization Techniques

When single crystals are elusive, other powerful techniques can provide valuable structural information about the solid state.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to analyze polycrystalline materials.[15] While it does not provide the atomic-level detail of SCXRD, it is an excellent tool for:

  • Phase Identification: Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for that specific polymorph or crystalline form.

  • Polymorph Screening: PXRD is widely used in the pharmaceutical industry to identify and characterize different crystalline forms (polymorphs) of a drug substance, which can have different physical properties.[15]

  • Crystallinity Assessment: The technique can distinguish between crystalline and amorphous materials and can be used to quantify the degree of crystallinity.

In the context of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol, PXRD would be the first-line technique to assess the crystallinity of a bulk powder sample and to screen for different crystalline forms that might be accessible under various crystallization conditions. Although structure solution from powder data for organic molecules is challenging, it is becoming more feasible with modern computational methods.[16][17][18][19]

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

ssNMR is a powerful technique for probing the local atomic environment in solid materials.[20][21] Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide a wealth of structural information.[22] Key applications include:

  • Polymorph Characterization: Different polymorphs will generally give distinct ssNMR spectra due to differences in the local chemical environments and intermolecular interactions of the nuclei.

  • Structural Elucidation of Amorphous Materials: ssNMR is one of the few techniques that can provide detailed structural information on non-crystalline (amorphous) solids.[23][24]

  • Probing Intermolecular Interactions: Specific ssNMR experiments can be used to measure internuclear distances and probe intermolecular interactions, such as hydrogen bonding.

For 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol, ¹³C and ¹⁹F ssNMR would be particularly informative. The ¹³C spectrum would provide information on the number of crystallographically inequivalent molecules in the asymmetric unit, while the ¹⁹F spectrum would be highly sensitive to the local environment of the trifluoromethoxy group.

G Comparison of Solid-State Analytical Techniques cluster_0 Primary Question: Atomic-Level 3D Structure? cluster_1 Techniques cluster_2 Information Obtained A Single Crystal Available? B Single-Crystal X-ray Diffraction (SCXRD) A->B Yes C Powder X-ray Diffraction (PXRD) A->C No E Definitive 3D Structure Bond Lengths & Angles Intermolecular Interactions B->E D Solid-State NMR (ssNMR) C->D Complementary Information F Crystalline Fingerprint Polymorph Identification Phase Purity C->F G Local Atomic Environment Number of Unique Molecules Amorphous/Crystalline Characterization D->G

Caption: A decision tree for selecting the appropriate solid-state analysis technique.

Conclusion

The structural elucidation of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol represents an exciting challenge for the solid-state chemist. While its crystal structure remains to be determined, this guide provides a comprehensive roadmap for achieving this goal through a systematic approach to crystal growth and single-crystal X-ray diffraction. Furthermore, it highlights the utility of powerful complementary techniques like Powder X-ray Diffraction and solid-state NMR, which are essential tools in the modern analytical chemist's arsenal. The determination of this structure will not only provide definitive proof of its molecular conformation but will also offer valuable insights into the intricate interplay of hydrogen and halogen bonding in directing the supramolecular architecture of highly functionalized aromatic molecules.

References

  • Brouwer, D. H. (2013). Solid-State NMR-Based Approaches for Supramolecular Structure Elucidation. Accounts of Chemical Research, 46(7), 1546–1555.
  • Huynh, W., & Conley, M. P. (n.d.).
  • Creative Biostructure. (2025, March 26).
  • Varughese, S., et al. (2012). Halogen bonds in some dihalogenated phenols: applications to crystal engineering. CrystEngComm, 14(21), 7335-7347.
  • Brown, S. P., & Spiess, H. W. (2001). Advanced Solid-State NMR Methods for the Elucidation of Structure and Dynamics of Molecular, Macromolecular, and Supramolecular Systems. Chemical Reviews, 101(12), 4125–4156.
  • Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.
  • Creative Biostructure. (2025, April 15). Overview of Powder X-ray Diffraction (PXRD).
  • Bruker. (n.d.). NMR spectroscopy for solids.
  • Nishino, S., et al. (2024).
  • G. R. Desiraju, et al. (2013). Powder x-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. CrystEngComm, 15(42), 8522-8528.
  • Desiraju, G. R. (2012). Halogen bonds in some dihalogenated phenols: applications to crystal engineering. CrystEngComm, 14(21), 7335-7347.
  • ResearchGate. (2015, January 31). Can anyone please suggest the best method to grow the crystals for organic compounds.
  • Maxwell, L. R., & Mosley, V. M. (1937). X‐Ray and Electron Diffraction of Iodine and the Diiodobenzenes. The Journal of Chemical Physics, 5(12), 947-952.
  • Harris, K. D. M. (n.d.). 8. Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Springer Professional.
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2097-2116.
  • Madhan, S., et al. (2017). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide.
  • University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography.
  • Greenwood, M. (2023, November 9).
  • Excillum. (n.d.). Small molecule crystallography.
  • Frontera, A., et al. (2022). Static discrete disorder in the crystal structure of iododiflunisal: on the importance of hydrogen bond, halogen bond and π. CrystEngComm, 24(20), 3724-3733.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
  • Research and Reviews. (2024, June 11).
  • Wikipedia. (n.d.). X-ray crystallography.
  • University of Colorado Boulder. (2010, May 24). Crystal Growing Guide.
  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals.
  • Yan, B. (2002). Analytical techniques for small molecule solid phase synthesis. Combinatorial chemistry & high throughput screening, 5(8), 603–619.
  • University of Saskatchewan. (n.d.).
  • Martínez-Ahumada, E., et al. (2022). 9-Trifluoromethylxanthenediols: Synthesis and Supramolecular Motifs. ACS Omega, 7(16), 13919–13928.
  • IntechOpen. (2020, October 15).
  • Węcławik, M., et al. (2013). Synthesis, crystal structure and phase transitions of a series of imidazolium iodides. CrystEngComm, 15(28), 5609-5621.
  • Faizi, M. S. H., et al. (2020). Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol.
  • Chen, Y., et al. (2020). Crystallographic Visualization of Distinct Iodic Aggregations in Isostructural Metal–Organic Frameworks. Journal of the American Chemical Society, 142(22), 10195–10202.
  • Zhang, G. G. Z., et al. (2021). Recent Advances in the Application of Characterization Techniques for Studying Physical Stability of Amorphous Pharmaceutical Solids. Pharmaceutics, 13(11), 1968.
  • Holodiag. (n.d.).
  • Chen, Y., et al. (2020). Crystallographic Visualization of Distinct Iodic Aggregations in Isostructural Metal–Organic Frameworks. Journal of the American Chemical Society, 142(22), 10195–10202.
  • ResearchGate. (n.d.). Trifluoromethoxylation of phenols and heteroaryl alcohols using XtalFluor-E.
  • Re3data.org. (n.d.).
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  • CCDC. (n.d.).
  • ResearchGate. (2025, February 15). (PDF)
  • Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
  • PubChem. (n.d.). 2-Iodophenol.
  • Sigma-Aldrich. (n.d.). 4-(Trifluoromethoxy)phenol 98 828-27-3.
  • RSC Publishing. (2015, January 13).
  • NIST. (n.d.). Phenol, 4-(trifluoromethoxy)-. NIST WebBook.
  • Beilstein Journals. (2008, April 29). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Phenol.
  • Wang, X., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. RSC medicinal chemistry, 13(3), 260–283.

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Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for Halogenated Phenol Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Halogenated phenols, a class of compounds often encountered as process impurities or degradation products in pharmaceutical manufacturing, demand rigorous analytical oversight due to their potential toxicity. Ensuring the safety and efficacy of drug substances and products necessitates the use of validated analytical methods capable of accurately and precisely quantifying these impurities, often at trace levels. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—grounded in the principles of scientific integrity and regulatory compliance.

The Regulatory Bedrock: ICH Q2(R1)

The validation of analytical procedures is not a discretionary exercise but a regulatory mandate. The International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology," provides a harmonized framework for this process.[1][2] The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[1] This is achieved by assessing a set of validation characteristics, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3]

Choosing Your Weapon: A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique for halogenated phenol impurities is contingent on several factors, including the physicochemical properties of the analyte, the required sensitivity, and the complexity of the sample matrix.[4][5]

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
HPLC-UV Separation based on polarity, detection via UV absorbance.Cost-effective, robust, widely available, suitable for non-volatile and thermally labile compounds.[6]Limited sensitivity and specificity compared to MS, potential for co-eluting interferences.[7]Routine quality control of known impurities at moderate to high levels.
GC-MS Separation based on volatility, detection by mass spectrometry.High separation efficiency for volatile compounds, excellent sensitivity and specificity (especially in SIM mode).[4][8]Requires analytes to be volatile and thermally stable, potential for peak tailing at low concentrations.[8]Analysis of volatile and semi-volatile halogenated phenols, including residual solvents.[9]
LC-MS/MS Combines HPLC separation with the high sensitivity and specificity of tandem mass spectrometry.Superior sensitivity and selectivity, ideal for trace-level and genotoxic impurity analysis, provides structural information.[9][10]Higher cost and complexity, potential for matrix effects (ion suppression/enhancement).[7]Trace-level quantification, analysis of potentially genotoxic impurities (PGIs), and characterization of unknown impurities.

Deep Dive: Method Validation in Practice

The following sections provide a detailed look into the validation of an HPLC-UV method for a common halogenated phenol impurity, 4-chlorophenol, and compare its performance with GC-MS and LC-MS/MS.

Sample Preparation: The Critical First Step

The choice of sample preparation technique significantly impacts the accuracy and sensitivity of the analysis. The two most common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

  • Liquid-Liquid Extraction (LLE): This classic technique partitions analytes based on their differential solubility in two immiscible liquids.[11] While simple and cost-effective, LLE can be time-consuming, use large volumes of organic solvents, and is prone to emulsion formation.[11]

  • Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte of interest while matrix components are washed away.[11][12] SPE generally offers higher recoveries, improved selectivity, and is more amenable to automation than LLE.[12][13] For trace analysis of halogenated phenols, SPE is often the preferred method due to its ability to concentrate the analyte and provide a cleaner extract.[12]

Experimental Protocol: Validation of an HPLC-UV Method for 4-Chlorophenol

This protocol outlines the validation of a reversed-phase HPLC-UV method for the quantification of 4-chlorophenol as an impurity in a drug substance.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic mixture of 0.01 M Phosphate Buffer (pH 3.0) and Acetonitrile (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Validation Parameters and Acceptance Criteria

The following validation parameters are assessed according to ICH Q2(R1) guidelines.[1]

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[3] This is demonstrated by analyzing a blank (diluent), a placebo (drug product matrix without the active pharmaceutical ingredient, API), the API, and the API spiked with 4-chlorophenol and other potential impurities.

  • Acceptance Criteria: The blank and placebo solutions should show no interfering peaks at the retention time of 4-chlorophenol. The 4-chlorophenol peak should be well-resolved from the API and other impurities.[3] Forced degradation studies are also conducted to ensure that degradation products do not interfere with the quantification of 4-chlorophenol.[14]

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[1]

  • Procedure: A series of at least five standard solutions of 4-chlorophenol are prepared over a concentration range (e.g., from the reporting threshold to 120% of the specification limit).[15]

  • Acceptance Criteria: The correlation coefficient (R²) of the calibration curve should be ≥ 0.995.[3]

Accuracy is the closeness of the test results to the true value and is typically assessed by recovery studies.[3]

  • Procedure: The drug substance is spiked with known amounts of 4-chlorophenol at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit), with a minimum of three preparations at each level.[1]

  • Acceptance Criteria: The mean percent recovery should be within 98-102% for assays, though a wider range (e.g., 80-120%) may be acceptable for impurity analysis depending on the concentration.[15][16]

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[3]

  • Repeatability (Intra-assay precision): The analysis of a minimum of six replicate samples of the drug substance spiked with 4-chlorophenol at 100% of the specification limit.

  • Intermediate Precision: The analysis is repeated by a different analyst on a different day using different equipment.

  • Acceptance Criteria: The relative standard deviation (RSD) for repeatability should typically be ≤ 2%, while for intermediate precision, an RSD of ≤ 3% is often considered acceptable.[3] For impurity determination near the quantitation limit, a higher RSD (e.g., up to 10-15%) may be acceptable.[3]

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[3]

  • Procedure: LOD and LOQ are often determined based on the signal-to-noise ratio (S/N) of the response.

  • Acceptance Criteria: A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[3]

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17][18]

  • Procedure: Key chromatographic parameters are varied, such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).[17][18]

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within the defined limits, and the results should not be significantly affected by these variations.[18]

Comparative Performance Data for Halogenated Phenol Analysis

The following table summarizes typical performance data for the analysis of halogenated phenols using the three techniques.

ParameterHPLC-UVGC-MSLC-MS/MS
LOD 0.05 - 0.5 µg/mL[19]0.02 - 2.5 µg/L[20]0.03 µg/L[21]
LOQ 0.1 - 1.5 µg/mL[19]0.1 µg/L[21]0.1 µg/L[21]
Linearity (R²) > 0.99[19]> 0.99[8]> 0.999
Accuracy (% Recovery) 97.9 - 105.6%[19]80 - 110%95 - 105%
Precision (%RSD) < 5%[19]< 15%< 10%

Note: The values presented are typical and can vary depending on the specific analyte, matrix, and instrumentation.

Making the Right Choice: A Workflow for Method Selection and Validation

The selection and validation of an analytical method for halogenated phenol impurities should follow a logical progression. The following diagram illustrates a typical workflow.

Caption: Workflow for analytical method selection and validation.

Conclusion: Ensuring Quality and Safety Through Rigorous Validation

The validation of analytical methods for halogenated phenol impurities is a critical component of pharmaceutical quality control. While HPLC-UV offers a robust and cost-effective solution for routine analysis, the superior sensitivity and specificity of GC-MS and LC-MS/MS are indispensable for trace-level and potentially genotoxic impurities. A thorough understanding of the principles outlined in ICH Q2(R1), coupled with a scientifically sound, risk-based approach to method selection and validation, is paramount to ensuring the safety and efficacy of pharmaceutical products.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). [Link]

  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (2026, February 14). [Link]

  • Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. (2014, August 20). American Pharmaceutical Review. [Link]

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  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results. (2025, July 29). [Link]

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  • Key Validation Characteristics in ICH Q2. (2025, July 26). [Link]

  • Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan. [Link]

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Safety Operating Guide

A Proactive Defense: Essential Personal Protective Equipment and Handling Protocols for 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

The principles of RAMP (Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies) are central to this guide, ensuring a self-validating system of safety for all laboratory personnel.[7][8]

Hazard Recognition: A Structural Assessment

A critical first step in establishing any safety protocol is to recognize the potential hazards.[7] Given the structure of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol, we can infer the following potential hazards:

  • Corrosivity and Irritation: The phenolic group is a well-known corrosive agent, capable of causing severe skin burns and eye damage.[3][4] Halogenated phenols often exhibit heightened irritation potential.[5][6]

  • Toxicity: Phenols are toxic and can be rapidly absorbed through the skin, potentially leading to systemic toxicity.[4][9] The presence of halogens and a trifluoromethoxy group can further enhance its toxicological profile.

  • Inhalation Hazard: While the compound is a solid, it may have a significant vapor pressure, especially if heated, or it could be handled as a powder, posing an inhalation risk. Vapors of similar compounds are known to be irritating to the respiratory system.[10][11]

Minimizing Risk: A Multi-Layered PPE and Handling Strategy

To mitigate the identified risks, a multi-layered approach to Personal Protective Equipment (PPE) and handling is mandatory.[12][13] This involves not just selecting the right equipment, but also understanding the proper procedures for its use.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the essential PPE for handling 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical Splash Goggles and a full-face shieldStandard safety glasses are insufficient.[14][15] Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face.[3][12]
Hands Double Nitrile Gloves (or thicker neoprene/butyl rubber gloves)The phenolic structure necessitates robust chemical resistance.[4][9] Double gloving provides an extra barrier and allows for the safe removal of the outer glove if contamination occurs.[11][15] Gloves should be inspected for any signs of degradation before and during use.[14]
Body Chemical-resistant lab coat and a chemical-resistant apronA standard lab coat should be supplemented with a chemical-resistant apron to protect against spills and splashes of this potentially corrosive compound.[11][12][14]
Respiratory Use within a certified chemical fume hoodAll handling of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[3][14]
Feet Closed-toe, chemical-resistant shoesOpen-toed shoes are never appropriate in a laboratory setting. Shoes should be made of a material that will resist chemical penetration.[14]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, step-by-step procedure is critical for ensuring safety.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents before starting work.

    • Designate a specific area within the fume hood for handling the compound.

    • Ensure an emergency eyewash and safety shower are accessible and have been recently tested.[15]

  • Donning PPE:

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don the inner pair of nitrile gloves.

    • Put on the chemical-resistant apron.

    • Don the outer pair of nitrile gloves, ensuring they go over the cuffs of the lab coat.

    • Put on your chemical splash goggles, followed by the face shield.

  • Handling the Compound:

    • Perform all manipulations of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol deep within the fume hood.

    • Use caution when opening the container to avoid creating dust or aerosols.

    • If transferring the solid, use a spatula and weigh it on a tared weigh boat within the fume hood.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Securely close the container of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol.

    • Decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent, followed by soap and water.[3]

    • Properly label and segregate all waste generated.

Disposal Plan: Safe Doffing and Waste Management

Proper disposal of both the chemical waste and contaminated PPE is a critical final step.

  • Waste Chemical Disposal: Halogenated organic compounds should be disposed of as hazardous waste in a designated, labeled container.[16][17] Do not mix with other waste streams unless compatibility has been confirmed. Incineration is often the preferred method for the ultimate disposal of such compounds.[18][19]

  • PPE Doffing and Disposal:

    • With both pairs of gloves still on, remove the chemical-resistant apron.

    • Remove the outer pair of gloves, turning them inside out as you do so. Dispose of them in the hazardous waste container.

    • Remove the face shield and goggles.

    • Remove the lab coat. If it is contaminated, it must be professionally decontaminated before reuse.

    • Remove the inner pair of gloves and dispose of them.

    • Wash your hands thoroughly with soap and water.

Emergency Preparedness

In the event of an exposure, immediate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][9] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3][15] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visualizing the Safety Workflow

To further clarify the procedural flow, the following diagram illustrates the key steps in the safe handling of 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol.

cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Function prep2 Assemble Equipment prep1->prep2 prep3 Don Lab Coat & Inner Gloves prep2->prep3 ppe1 Don Apron & Outer Gloves prep3->ppe1 ppe2 Don Goggles & Face Shield ppe1->ppe2 handle1 Work Deep in Fume Hood ppe2->handle1 handle2 Careful Transfer/Weighing handle1->handle2 handle3 Secure Container Post-Use handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 clean2 Segregate Halogenated Waste clean1->clean2 clean3 Doff PPE in Sequence clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A workflow diagram illustrating the key stages of safe handling for 5-Chloro-2-iodo-4-(trifluoromethoxy)phenol.

References

  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions.
  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
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  • Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab.
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  • Environment, Health and Safety. (n.d.). 8.9 Corrosives.
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  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
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  • Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • OC-Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • Texas Woman's University. (n.d.). Phenol SOP.
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  • Southern Utah University. (n.d.). Phenol - Chemical Protocols and Instructions.
  • Fisher Scientific. (2024, March 31). SAFETY DATA SHEET - 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol.
  • University of California, Riverside. (n.d.). SAFE USE OF PHENOL.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - 4-Chloro-3-hydroxybenzotrifluoride.
  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.